molecular formula C17H24BrNO3 B1674124 Hyoscyamine hydrobromide CAS No. 306-03-6

Hyoscyamine hydrobromide

Cat. No.: B1674124
CAS No.: 306-03-6
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-BXSBZORQSA-N
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Description

The 3(S)-endo isomer of atropine.

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNSFSBCMCXSK-BXSBZORQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889342
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
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Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-03-6
Record name Hyoscyamine hydrobromide [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
Source EPA DSSTox
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Record name Hyoscyamine hydrobromide
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Record name HYOSCYAMINE HYDROBROMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical Structure and Stereochemistry of Hyoscyamine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Stereochemistry of Hyoscyamine Hydrobromide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Hyoscyamine hydrobromide is the hydrobromide salt of (-)-hyoscyamine, a tropane alkaloid found in Solanaceae plants (e.g., Atropa belladonna, Hyoscyamus niger).[1][2][3] It acts as a potent competitive antagonist of muscarinic acetylcholine receptors.[2][4][5] This guide focuses on the critical stereochemical distinction between hyoscyamine and its racemate, atropine. While atropine is a 50:50 mixture of the (R)- and (S)-enantiomers, hyoscyamine is the pure levorotatory (S)-isomer, which possesses significantly higher anticholinergic activity.[1][2][3] Understanding the stability of this chiral center is paramount, as the molecule is prone to base-catalyzed racemization, a critical quality attribute in pharmaceutical formulation.[2][6]

Chemical Architecture

Molecular Identity

Hyoscyamine is an ester conjugate of tropine (a bicyclic amine) and tropic acid (an aromatic acid).[1][2][3] The hydrobromide salt improves aqueous solubility and stability for therapeutic use.[2]

  • IUPAC Name: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide.[1][2][3][7]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3][7][8][9] · HBr
  • Molecular Weight: 370.29 g/mol (Salt); 289.37 g/mol (Free Base)[1][2][3]

  • CAS Number: 306-03-6 (Hydrobromide salt)[1][2][3][10]

Structural Connectivity

The molecule consists of a rigid tropane skeleton bridged by an ester linkage to a flexible tropic acid side chain.[2] The tropane ring adopts a chair conformation, with the N-methyl group typically in an equatorial position in solution, though crystal packing can influence this.[2]

Figure 1: Structural Connectivity Diagram

ChemicalStructure Tropane Tropane Skeleton (Bicyclic Amine) Bridge Ester Linkage (-O-CO-) Tropane->Bridge C3 Position Salt Hydrobromide (HBr) Tropane->Salt Ionic Interaction TropicAcid Tropic Acid Moiety (Phenyl + Hydroxymethyl) Bridge->TropicAcid ChiralCenter Chiral Center (C-alpha) TropicAcid->ChiralCenter Contains caption Fig 1: Modular connectivity of Hyoscyamine HBr. The chiral center resides in the Tropic Acid moiety.

[2]

Stereochemical Analysis

The Chiral Center

The defining feature of hyoscyamine is the stereocenter at the


-carbon of the tropic acid moiety.[2][3]
  • Configuration: (S)-configuration.

  • Optical Rotation: Levorotatory (-).[1][2][3]

  • Specific Rotation:

    
     to 
    
    
    
    (c=5, H
    
    
    O) [1].[1][2][3]

While the tropane ring itself contains chiral centers at C1 and C5, the molecule has a plane of symmetry passing through the nitrogen and C3 if not for the ester attachment. Thus, the optical activity and the distinction from atropine arise entirely from the asymmetry of the tropic acid residue.

Hyoscyamine vs. Atropine[3][5][6][11]
  • Hyoscyamine: Pure (S)-enantiomer.[1][2][3][11] Approx. 2x more potent than atropine in antimuscarinic activity because the (R)-isomer (found in atropine) has significantly lower binding affinity for muscarinic receptors [2].[1][2][3]

  • Atropine: Racemic mixture (50% S, 50% R).[1][2] Formed via racemization of hyoscyamine.[2][6]

Stability and Racemization Mechanism[3][6]

The most critical degradation pathway for hyoscyamine is racemization .[2] This process converts the active (S)-isomer into the less active (R)-isomer, eventually forming the racemic mixture (atropine).[1][2][3]

Mechanism

Racemization is catalyzed by base and heat.[2][6] The acidic proton on the


-carbon (adjacent to the carbonyl group and the phenyl ring) is abstracted, leading to an achiral enolate intermediate.[2] Reprotonation can occur from either face of the planar intermediate.[2]

Figure 2: Racemization Pathway

Racemization Hyoscyamine (-)-Hyoscyamine (S-Isomer) Intermediate Planar Enolate (Achiral Intermediate) Hyoscyamine->Intermediate Proton Abstraction Base Base/Heat (Catalyst) Base->Intermediate Atropine (±)-Atropine (Racemic Mixture) Intermediate->Atropine Reprotonation (Non-stereoselective) caption Fig 2: Base-catalyzed racemization mechanism via enolate intermediate.

Practical Implications
  • pH Sensitivity: Solutions above pH 6.0 accelerate racemization significantly.[1][2] Optimal stability is typically found in the pH 3.0–4.5 range.[2]

  • Thermal Stress: Autoclaving or high-temperature manufacturing steps can induce partial racemization.[1][2][3]

  • Hydrolysis: In addition to racemization, the ester bond is susceptible to hydrolysis, yielding tropine and tropic acid.[2][6] This is also base-catalyzed.[1][2][3]

Physical and Analytical Characterization

Physical Properties Table
PropertyValue / Description
Appearance White, crystalline powder
Melting Point 149°C – 152°C (Anhydrous) [1]
Solubility Freely soluble in water and ethanol; soluble in chloroform.[1][2][3]
Crystal System Monoclinic (P2

) observed in sulfate; HBr forms needles.[1][2]
Hygroscopicity Moderately hygroscopic; often handled as hemihydrate.[1][2]
Analytical Methodologies

Distinguishing hyoscyamine from atropine requires chiral separation techniques, as they share identical mass spectra and non-chiral chromatographic retention times.[2]

  • Polarimetry: The classical method.[2] A specific rotation less negative than -24° indicates the presence of the (R)-isomer (partial racemization).[1][2][3]

  • Chiral HPLC: Uses chiral stationary phases (e.g., silica-bonded cyclodextrins or amylose derivatives) to resolve the (S) and (R) peaks.[1][2][3]

  • Capillary Electrophoresis (CE): Often uses sulfated

    
    -cyclodextrins as chiral selectors in the background electrolyte [3].[1][2][3]
    

Figure 3: Analytical Workflow for Purity

AnalyticalWorkflow cluster_Tests Quality Control Assays Sample Raw Material (Hyoscyamine HBr) Identity IR Spectroscopy (Fingerprint) Sample->Identity Chiral Specific Rotation (Polarimetry) Sample->Chiral Purity Chiral HPLC (Enantiomeric Excess) Sample->Purity Result Pass/Fail Release Chiral->Result Must be < -24° Purity->Result Limit (R)-isomer caption Fig 3: QC workflow distinguishing chemical identity from stereochemical purity.

References

  • United States Pharmacopeia (USP). Hyoscyamine Hydrobromide Monograph. USP-NF.[1][2][3][12][13] Link (Note: Requires subscription; referenced via standard pharmacopeial limits).[1][2][3]

  • PubChem. Hyoscyamine.[1][2] National Library of Medicine.[2] Link

  • Heine, S., et al. (2003).[1][2] Determination of L-hyoscyamine in atropine and D-hyoscyamine in L-hyoscyamine by chiral capillary electrophoresis. Electrophoresis, 24(15), 2687-2692.[1][2][3] Link

  • ChemicalBook. Hyoscyamine Hydrobromide Properties and Safety. Link

Sources

Mechanism of action of hyoscyamine hydrobromide on muscarinic receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of action of hyoscyamine hydrobromide on muscarinic receptors Content Type: In-depth technical guide/whitepaper Audience: Researchers, scientists, and drug development professionals

Mechanism of Action, Receptor Kinetics, and Experimental Characterization[1]

Executive Summary

Hyoscyamine hydrobromide is the hydrobromide salt of hyoscyamine, a tropane alkaloid and the levorotatory (


-) isomer of atropine. As a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it exhibits high-affinity binding (

in the low nanomolar range) across all five receptor subtypes (


). Unlike racemic atropine, where the

-isomer contributes negligible antimuscarinic activity, hyoscyamine represents the pharmacologically active fraction, offering approximately twice the potency of the racemate by weight. This guide delineates the molecular mechanism, kinetic profile, and signal transduction blockade of hyoscyamine, accompanied by validated experimental protocols for its characterization.
Molecular Pharmacology & Stereochemistry
2.1 Stereochemical Potency

Hyoscyamine is the (


)-(-)-isomer of atropine. The chiral center at the C3 position of the tropic acid moiety dictates receptor affinity.
  • l-Hyoscyamine: High-affinity binder to the orthosteric site of mAChRs.

  • d-Hyoscyamine: Low affinity (100-fold lower), essentially inactive.

  • Implication: Clinical dosing of hyoscyamine requires roughly 50% of the mass of atropine to achieve equivalent receptor occupancy.

2.2 Mode of Binding: Inverse Agonism

While classically defined as a competitive antagonist, hyoscyamine functions thermodynamically as an inverse agonist .

  • Constitutive Activity: mAChRs, particularly

    
    , 
    
    
    
    , and
    
    
    , exhibit spontaneous coupling to G-proteins in the absence of agonists.
  • Stabilization: Hyoscyamine binds preferentially to the inactive state (

    
    ) of the receptor, shifting the equilibrium away from the active state (
    
    
    
    ). This reduces basal signaling below constitutive levels, a critical distinction from neutral antagonism in systems with high receptor reserve.
Receptor Kinetics & Affinity Profile

Hyoscyamine exhibits a "flat" affinity profile, binding with high affinity to all subtypes. This lack of selectivity underpins its broad systemic effects (e.g., antisialagogue, antispasmodic, tachycardic).

Table 1: Representative Affinity Constants (


) of Hyoscyamine/l-Atropine 
Data synthesized from radioligand binding assays in CHO cells and cortical homogenates.
Receptor SubtypeG-Protein CouplingPrimary Tissue Distribution

(Log Affinity)

(nM)


CNS (Cortex), Gastric glands9.0 – 9.70.2 – 1.0


Heart (SA/AV node), Smooth muscle9.0 – 9.60.25 – 1.0


Exocrine glands, Smooth muscle9.1 – 9.80.15 – 0.8


CNS (Striatum)8.9 – 9.50.3 – 1.2


CNS (Substantia nigra), Eye8.8 – 9.40.4 – 1.5

Note:


. Higher values indicate stronger affinity. The values reflect the consensus that hyoscyamine is a nanomolar-potency pan-muscarinic blocker.
Signal Transduction Blockade

Hyoscyamine exerts its effects by preventing Acetylcholine (ACh) from stabilizing the active receptor conformation. This blockade disrupts two primary signaling cascades: the Phospholipase C (PLC) pathway and the Adenylyl Cyclase (AC) pathway.

Visualization: Muscarinic Signaling Blockade

The following diagram illustrates the dual-pathway inhibition.

G cluster_Gq Gq-Coupled Pathway (M1, M3, M5) cluster_Gi Gi-Coupled Pathway (M2, M4) ACh Acetylcholine (ACh) M_Gq Rx: M1, M3, M5 ACh->M_Gq Agonist M_Gi Rx: M2, M4 ACh->M_Gi Agonist Hyo Hyoscyamine (Inverse Agonist) Hyo->M_Gq High Affinity Blockade Hyo->M_Gi High Affinity Blockade Gq Gq Protein (Activation Blocked) M_Gq->Gq X Out_Gq Outcome: Reduced Secretion Smooth Muscle Relaxation M_Gq->Out_Gq Inhibition PLC Phospholipase C (PLC) PIP2 PIP2 Hydrolysis IP3 IP3 Ca Intracellular Ca2+ (Mobilization Inhibited) Gi Gi Protein (Activation Blocked) M_Gi->Gi X Out_Gi Outcome: Increased Heart Rate (Disinhibition) M_Gi->Out_Gi Inhibition AC Adenylyl Cyclase cAMP cAMP Levels (Inhibition Prevented)

Caption: Hyoscyamine prevents ACh binding, blocking Gq-mediated Calcium mobilization and Gi-mediated cAMP modulation.

Experimental Methodologies

To validate the mechanism and potency of hyoscyamine, researchers employ radioligand binding for affinity (


) and functional organ baths for efficacy (

).
Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of hyoscyamine for a specific mAChR subtype (e.g., 

in CHO cell membranes).
  • Preparation:

    • Source: CHO-K1 cells stably expressing human

      
       receptors.[1]
      
    • Radioligand:

      
      -N-Methylscopolamine (
      
      
      
      -NMS), 0.2 nM final concentration (
      
      
      nM).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4.
      
  • Assay Setup:

    • In a 96-well plate, add 25 µL of radioligand (

      
      -NMS).
      
    • Add 25 µL of Hyoscyamine (Competitor) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Initiate by adding 200 µL of membrane suspension (5–10 µg protein/well).

    • Non-Specific Binding (NSB): Define using 1 µM Atropine (excess).

  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.
Protocol B: Functional Organ Bath (Antispasmodic Activity)

Objective: Measure functional antagonism of ACh-induced contraction in smooth muscle.

  • Tissue Preparation:

    • Isolate guinea pig ileum (rich in

      
       receptors).
      
    • Mount segments in organ baths containing Tyrode’s solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
  • Equilibration:

    • Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Agonist Control:

    • Generate a cumulative concentration-response curve (CRC) for Acetylcholine (

      
       to 
      
      
      
      M).
    • Wash tissue until baseline tension is restored.

  • Antagonist Incubation:

    • Incubate tissue with Hyoscyamine (e.g., 10 nM) for 30 minutes.

  • Schild Analysis:

    • Repeat ACh CRC in the presence of Hyoscyamine.

    • Observe the rightward shift of the curve without depression of the maximum response (indicative of competitive antagonism).

    • Calculate the Dose Ratio (DR) and

      
       value.
      
Visualization: Experimental Workflow

Workflow cluster_0 Radioligand Binding cluster_1 Functional Assay Step1 Membrane Prep (CHO-M3) Step2 Incubate: [3H]-NMS + Hyoscyamine Step1->Step2 Step3 Filter & Wash (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Calc Ki (Cheng-Prusoff) Step4->Step5 Func1 Tissue Mount (Guinea Pig Ileum) Func2 Control CRC (ACh only) Func1->Func2 Func3 Incubate Hyoscyamine Func2->Func3 Func4 Shifted CRC (ACh + Hyo) Func3->Func4 Func5 Schild Plot (pA2 calc) Func4->Func5

Caption: Parallel workflows for determining affinity (Radioligand) and functional potency (Organ Bath).

References
  • PubChem. (n.d.). Hyoscyamine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology. Retrieved from [Link]

  • Hulme, E. C., et al. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Binding affinity of hyoscyamine hydrobromide to M1 and M2 receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Binding Kinetics and Pharmacodynamics of Hyoscyamine Hydrobromide at M1 and M2 Muscarinic Receptor Subtypes

Executive Summary

Hyoscyamine hydrobromide, the levorotatory isomer of atropine, serves as a prototypical non-selective muscarinic antagonist. While clinically utilized for its antispasmodic and antisecretory properties, its lack of receptor subtype selectivity presents a complex pharmacological profile that researchers must navigate during drug development. This guide provides a rigorous technical analysis of the binding affinity (


) of hyoscyamine at M1 (

-coupled) and M2 (

-coupled) receptors, elucidating the structural basis of this interaction and its downstream functional consequences.

Molecular Pharmacology and Stereochemistry

Hyoscyamine is the (S)-(-)-enantiomer of atropine. Pharmacological activity resides almost exclusively in this L-isomer, which is approximately twice as potent as the racemic mixture (atropine) commonly cited in older literature.

  • Chemical Structure: Tropane alkaloid ester.

  • Key Pharmacophore: The protonated nitrogen of the tropane ring forms an ionic bond with a conserved aspartate residue in the receptor's orthosteric site, while the aromatic phenyl group interacts with a hydrophobic pocket (aromatic cage).

  • Selectivity Profile: Hyoscyamine is non-selective , binding with high affinity (sub-nanomolar

    
    ) to all five muscarinic subtypes (M1–M5).
    

Binding Affinity Profile: M1 vs. M2

The following data aggregates competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand in human cloned receptors (CHO or Sf9 cells). Note that while hyoscyamine is the active isomer, many foundational datasets report values for Atropine (racemate).

Table 1: Comparative Binding Affinities (


) 
ParameterM1 Receptor (Neural/Gastric)M2 Receptor (Cardiac)Selectivity Ratio (M2/M1)
Ligand Hyoscyamine / Atropine Hyoscyamine / Atropine Interpretation

(nM)
0.17 ± 0.050.34 ± 0.08~2.0

(-log M)
~9.77~9.47Low Selectivity
Hill Slope (

)
~1.0 (Unity)~1.0 (Unity)Competitive Antagonism
Coupling


Divergent Signaling

Data Source Synthesis: The


 values indicate a marginal preference for M1 over M2, but this difference (< 2-fold) is pharmacologically negligible in vivo, leading to simultaneous blockade of both pathways at therapeutic doses [1, 2].

Structural Mechanism of Action

The high affinity of hyoscyamine is driven by the conservation of the orthosteric binding pocket across M1 and M2 subtypes.

  • Orthosteric Site Conservation: The acetylcholine binding pocket is deeply buried within the transmembrane (TM) bundle.

  • Key Residue Interaction:

    • Aspartate (Asp105 in M1, Asp103 in M2): Forms a critical salt bridge with the cationic nitrogen of hyoscyamine.

    • Tyrosine Lid: A cluster of aromatic residues (Tyr, Trp) forms a "lid" over the ligand, stabilizing the hydrophobic rings of hyoscyamine via

      
       stacking interactions. This steric occlusion prevents acetylcholine from entering the site.
      
  • Lack of Selectivity: Because the residues lining this orthosteric pocket are identical or highly conserved between M1 and M2, hyoscyamine cannot discriminate between them. Selective antagonists (e.g., Pirenzepine for M1) rely on interactions with non-conserved residues in the extracellular loops (allosteric sites) rather than the deep orthosteric pocket [3, 4].

Functional Consequences of Blockade

The blockade of M1 and M2 receptors by hyoscyamine results in opposing physiological shifts due to their divergent G-protein coupling.

Diagram 1: Divergent Signaling Pathways & Blockade

The following diagram illustrates the signal transduction cascades for M1 and M2 receptors and the point of hyoscyamine intervention.

G cluster_M1 M1 Receptor Pathway (CNS/Gastric) cluster_M2 M2 Receptor Pathway (Cardiac) M1 M1 Receptor Gq Gq Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Release) IP3->Ca ER Release PKC PKC Activation DAG->PKC M2 M2 Receptor Gi Gi Protein M2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits KACh K+ Channels (GIRK) Gi->KACh Opens (By subunit) cAMP cAMP AC->cAMP Decreases HR Heart Rate (Bradycardia) KACh->HR Hyperpolarization Hyo Hyoscyamine (Antagonist) Hyo->M1 High Affinity Blockade Hyo->M2 High Affinity Blockade

Caption: Hyoscyamine competitively antagonizes both M1 (


) and M2 (

) pathways, preventing IP3-mediated calcium release (M1) and reversing Gi-mediated adenylyl cyclase inhibition (M2).

Experimental Protocol: Radioligand Binding Assay

To verify the


 of hyoscyamine in a specific tissue or cell line, the Competition Binding Assay  is the gold standard.
Diagram 2: Assay Workflow

Assay Start Membrane Preparation (CHO-hM1 or CHO-hM2 cells) Tracer Add Radioligand ([3H]-NMS at ~Kd concentration) Start->Tracer Competitor Add Competitor (Hyoscyamine: 10^-11 to 10^-5 M) Tracer->Competitor Incubate Incubation (60 min @ 25°C to Equilibrium) Competitor->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Wash Rapid Wash (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting (Determine CPM) Wash->Count Analyze Data Analysis (Non-linear regression -> IC50 -> Ki) Count->Analyze

Caption: Standard workflow for determining Ki values via competitive displacement of a radioligand.

Detailed Methodology
  • Membrane Prep: Harvest CHO cells stably expressing hM1 or hM2. Homogenize in ice-cold HEPES buffer. Centrifuge (40,000 x g) to isolate membrane fractions.

  • Reaction Setup: In 96-well plates, combine:

    • 50 µL Membrane suspension (~10-20 µg protein).

    • 25 µL Radioligand:

      
      -N-Methylscopolamine (0.2 nM final).
      
    • 25 µL Hyoscyamine (serial dilutions).

    • Non-specific binding (NSB): Define using 10 µM Atropine in separate wells.

  • Incubation: Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Termination: Harvest via rapid vacuum filtration using a cell harvester onto polyethyleneimine (PEI)-soaked glass fiber filters.

  • Calculation:

    • Convert CPM to DPM.

    • Plot % Specific Binding vs. Log[Hyoscyamine].

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Derive

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Bacanak, M. et al. (2017). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. DergiPark.[1]

  • Hulme, E.C. et al. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology.

  • Thal, D.M. et al. (2016).[2] Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Nature.

  • Caulfield, M.P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][2][3][4][5][6]

  • Gao, K. et al. (2025).[7] Cryo-EM structure of M1 muscarinic acetylcholine receptor in complex with atropine. Protein Data Bank Japan.[7]

Sources

Biosynthetic pathways of tropane alkaloids including hyoscyamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthetic architecture, enzymatic mechanisms, and metabolic engineering of tropane alkaloids (TAs), specifically focusing on the hyoscyamine and scopolamine branch found in Solanaceous plants (Atropa belladonna, Hyoscyamus niger).

Executive Summary

Tropane alkaloids (TAs), particularly (-)-hyoscyamine and its epoxide derivative (-)-scopolamine , are vital anticholinergic agents used to treat neuromuscular disorders and motion sickness. While historically extracted from Solanaceae plants, recent breakthroughs in synthetic biology have mapped the complete pathway, revealing a complex architecture involving stereospecific reductions, subcellular transport, and atypical acyl-transfer mechanisms. This guide synthesizes the current state of knowledge, moving from the native biosynthetic logic to heterologous production and analytical validation.

Part 1: The Biosynthetic Architecture

The biosynthesis of hyoscyamine is a convergence of two metabolic modules: the formation of the bicyclic tropane ring (from ornithine) and the generation of the phenyllactate ester (from phenylalanine).

The Pathway Logic
  • Pyrrolidine Ring Formation: Ornithine is decarboxylated to putrescine, methylated by PMT , and oxidized by MPO to form the

    
    -methyl-
    
    
    
    -pyrrolinium cation.
  • Tropinone Synthesis: A non-canonical condensation occurs. The pyrrolinium cation fuses with a polyketide-derived intermediate (catalyzed by PYKS and CYP82M3 ) to form tropinone.

  • The Stereochemical Branch Point (TRI vs. TRII):

    • Tropinone Reductase I (TRI): Reduces tropinone to tropine (

      
      -configuration), the precursor to hyoscyamine.[1][2][3]
      
    • Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (

      
      -configuration), leading to calystegines (non-medicinal).[2][3]
      
  • Esterification (The SCPL Mechanism): Tropine condenses with phenyllactyl-glucose (activated by UGT84A27 ) via Littorine Synthase (LS) to form littorine .[4]

  • Rearrangement & Epoxidation: CYP80F1 catalyzes the rearrangement of littorine to hyoscyamine aldehyde, which is reduced to hyoscyamine.[5] Finally, H6H epoxidizes hyoscyamine to scopolamine.[2][6]

Pathway Visualization

The following diagram illustrates the molecular flow and enzyme checkpoints.

TropanePathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation NMePut N-methylputrescine Putrescine->NMePut Methylation (PMT) Pyrrolinium N-methyl-Δ1-pyrrolinium NMePut->Pyrrolinium Oxidation (MPO) Tropinone Tropinone Pyrrolinium->Tropinone Cyclization Tropine Tropine (3α) Tropinone->Tropine Stereospecific Red. (TRI) Pseudotropine Pseudotropine (3β) (Calystegine pathway) Tropinone->Pseudotropine Stereospecific Red. (TRII) Littorine Littorine Tropine->Littorine Condensation (LS) Phenyllactate Phenyllactate PhenyllactylGlc Phenyllactyl-Glucose Phenyllactate->PhenyllactylGlc Glucosylation (UGT) PhenyllactylGlc->Littorine HyoAld Hyoscyamine Aldehyde Littorine->HyoAld Rearrangement (CYP80F1) Hyoscyamine (-)-Hyoscyamine HyoAld->Hyoscyamine Reduction Scopolamine (-)-Scopolamine Hyoscyamine->Scopolamine Epoxidation (H6H) ODC ODC PMT PMT MPO MPO PYKS PYKS + CYP82M3 TRI TRI TRII TRII UGT UGT84A27 LS Littorine Synthase (SCPL) CYP80 CYP80F1 ADH ADH/Reductase H6H H6H

Caption: Figure 1. The Solanaceae tropane alkaloid biosynthetic pathway. Key branch points occur at Tropinone (TRI vs TRII) and the recruitment of the phenyllactate moiety via glucose-ester activation.

Part 2: Enzymology & Mechanistic Insights[4][11]

This section details the critical enzymes that define the pathway's efficiency and product profile.

The Stereochemical Switch: TRI vs. TRII

The metabolic flux toward medicinal alkaloids is controlled by two short-chain dehydrogenase/reductases (SDRs) that share ~64% sequence identity but possess opposite stereospecificity.

  • TRI (Tropinone Reductase I): Reduces the 3-keto group to the

    
    -hydroxyl (Tropine).[1] This configuration is obligate  for Littorine Synthase recognition.
    
  • TRII (Tropinone Reductase II): Reduces the 3-keto group to the

    
    -hydroxyl (Pseudotropine), diverting flux to calystegines.[2]
    
  • Implication: In metabolic engineering, TRII activity must be suppressed or TRI overexpressed to maximize hyoscyamine yield.

The SCPL Acyl-Transfer Mechanism

Historically, the esterification step was debated. It is now confirmed to follow a Serine Carboxypeptidase-Like (SCPL) mechanism, distinct from the CoA-dependent BAHD transferases seen in other alkaloid pathways.

  • Activation: Phenyllactate is glucosylated by UGT84A27 to form phenyllactyl-glucose.

  • Transfer: Littorine Synthase (LS) , an SCPL acyltransferase, transfers the phenyllactyl group from the glucose donor to the tropine acceptor.

  • Engineering Note: This requires the co-expression of the specific UGT and LS; simple CoA-dependent ligases are insufficient.

The Littorine Rearrangement (CYP80F1)

The conversion of littorine to hyoscyamine involves a radical rearrangement catalyzed by CYP80F1 (Littorine Mutase).[5][7][8]

  • Mechanism: Abstraction of a hydrogen atom leads to the migration of the phenyllactate ester group, converting the achiral phenyllactate moiety into the chiral tropic acid moiety found in hyoscyamine.

  • Intermediate: The immediate product is hyoscyamine aldehyde , which requires a subsequent reduction (likely by endogenous ADHs or specific reductases in heterologous hosts) to form hyoscyamine.[7]

Part 3: Metabolic Engineering & Synthetic Biology

Recent work by the Smolke lab (Stanford) has established S. cerevisiae as a viable platform for TA production, highlighting the importance of subcellular compartmentalization.

Heterologous Reconstruction Strategy

Reconstituting the pathway in yeast requires more than just enzyme expression; it requires mimicking plant intracellular transport.

ModuleKey Enzymes/GenesSource OrganismFunction
Precursor Supply CAR2, ARO8, ARO9 (Optimized)S. cerevisiaeEnhance ornithine/phenylalanine pools.
Tropine Core PMT, MPO, PYKS, CYP82M3, TRIA. belladonna / D. stramoniumSynthesis of the tropane ring.
Esterification UGT84A27, LSA. belladonnaCondensation of tropine and phenyllactate.
Decoration CYP80F1, H6HH. niger / A. belladonnaRearrangement and epoxidation.[2]
The Role of Transporters

In plants, TAs are synthesized across different cell types and organelles (vacuole vs. ER). In yeast, pathway bottlenecks were resolved by expressing plant transporters:

  • AbPUP1 (Purine Permease): Facilitates the transport of alkaloids (specifically littorine/hyoscyamine intermediates) across the vacuolar membrane.

  • AbLP1 (Like-Permease): Assists in the cellular reuptake or intracellular shuttling of intermediates.

  • Impact: Expression of these transporters increased titers by facilitating substrate access to vacuolar-localized enzymes (like LS).

Part 4: Analytical & Experimental Protocols

Extraction Protocol (Plant Tissue & Yeast)

This protocol utilizes a basic-organic extraction to isolate the alkaloids from the cellular matrix.

Reagents:

  • Extraction Solvent: Chloroform : Methanol : Conc.[9][10][11] Ammonia (15 : 5 : 1 v/v/v).[9][10]

  • Wash Solvent: 1M Ammonia.

  • Resuspension Solvent: Mobile Phase A (see below).

Step-by-Step:

  • Lyophilization: Freeze-dry plant tissue or yeast pellets.

  • Disruption: Grind tissue to a fine powder (bead beating for yeast).

  • Extraction: Add 10 mL Extraction Solvent per 100 mg tissue. Sonicate for 20 min at room temperature.

  • Incubation: Shake at 200 rpm for 1 hour.

  • Separation: Centrifuge at 4000 x g for 10 min. Collect supernatant.

  • Drying: Evaporate solvent under nitrogen stream or vacuum concentrator.

  • Reconstitution: Dissolve residue in 500 µL Mobile Phase A. Filter through 0.22 µm PTFE filter.

HPLC-UV/MS Quantification

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm). Detection: UV at 210 nm (or MS in ESI+ mode).

Mobile Phases:

  • A: 30 mM Phosphate Buffer (pH 6.2) + 0.1% Triethylamine (TEA).

  • B: Acetonitrile.[9][10]

Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 40% B

  • 15-20 min: 40% -> 90% B

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Plant/Yeast) Lysis Lyophilize & Grind Sample->Lysis Extract Extract CHCl3:MeOH:NH3 (15:5:1) Lysis->Extract Centrifuge Centrifuge 4000xg Extract->Centrifuge Evaporate Evaporate (N2 Stream) Centrifuge->Evaporate Supernatant Recon Reconstitute Mobile Phase Evaporate->Recon HPLC HPLC-UV/MS C18 Column Recon->HPLC

Caption: Figure 2. Standardized extraction and analysis workflow for tropane alkaloids.

References

  • Biosynthesis of medicinal tropane alkaloids in yeast. Source: Nature (2020).[12] Srinivasan, P., & Smolke, C. D.[13][14] [Link]

  • Engineering cellular metabolite transport for biosynthesis of computationally predicted tropane alkaloid derivatives in yeast. Source: PNAS (2021).[12] Srinivasan, P., & Smolke, C. D.[13][14] [Link]

  • Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Source: PNAS (1993). Nakajima, K., et al. [Link]

  • Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement. Source: Chemistry & Biology (2006).[12] Li, R., et al. [Link]

  • Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography. Source: Journal of Chromatography A (2004). Ciddi, V., et al. [Link]

Sources

Hyoscyamine Hydrobromide: Neuropharmacological Mechanisms and Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of hyoscyamine hydrobromide, the levo-isomer of the tropane alkaloid atropine. Unlike the racemic mixture found in atropine, hyoscyamine represents the active antimuscarinic moiety, possessing approximately twice the potency of the racemate. This document is designed for researchers and drug development professionals, focusing on the molecular dynamics of muscarinic receptor blockade, signal transduction inhibition, and validated experimental protocols for characterizing anticholinergic activity.

Molecular Pharmacology and Receptor Dynamics

Stereochemistry and Potency

Hyoscyamine is the (S)-(-)-isomer of atropine. In neuropharmacological applications, stereospecificity is critical; the l-isomer binds with high affinity to muscarinic acetylcholine receptors (mAChRs), while the d-isomer is virtually inactive. This distinction is vital for dosage calculation in experimental models, where 0.5 mg of hyoscyamine is pharmacologically equivalent to ~1.0 mg of atropine sulfate.

Receptor Binding Profile

Hyoscyamine acts as a competitive, non-selective antagonist across all five muscarinic subtypes (M1–M5). However, the physiological readout depends heavily on the tissue distribution of these subtypes.

SubtypeG-Protein CouplingPrimary CNS LocationPrimary Effect of Blockade
M1 Gq/11Cortex, HippocampusCognitive impairment, disruption of short-term memory
M2 Gi/oBrainstem, CerebellumTachycardia (presynaptic autoreceptor blockade), tremor modulation
M3 Gq/11HypothalamusInhibition of glandular secretions, smooth muscle relaxation
M4 Gi/oStriatumModulation of dopamine release, locomotor regulation
M5 Gq/11Substantia Nigra, VTAPotential reduction in drug-seeking behavior (dopamine modulation)
Signal Transduction Blockade

The core mechanism involves the prevention of acetylcholine (ACh) binding, thereby inhibiting the conformational change required to activate G-proteins.

  • M1, M3, M5 Blockade: Prevents the activation of Phospholipase C (PLC), inhibiting the generation of IP3 and DAG, and subsequently preventing intracellular calcium mobilization.

  • M2, M4 Blockade: Prevents the inhibition of Adenylyl Cyclase, leading to unchecked cAMP levels (or preventing the ACh-mediated decrease in cAMP).

G cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Hyoscyamine Hyoscyamine (Antagonist) M_Gq Muscarinic R (M1/M3/M5) Hyoscyamine->M_Gq BLOCKS M_Gi Muscarinic R (M2/M4) Hyoscyamine->M_Gi BLOCKS ACh Acetylcholine (Agonist) ACh->M_Gq Activates ACh->M_Gi Activates PLC Phospholipase C M_Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca AC Adenylyl Cyclase M_Gi->AC Inhibits cAMP cAMP AC->cAMP Modulates

Figure 1: Mechanism of Action. Hyoscyamine competitively blocks ACh binding, arresting downstream Gq and Gi signaling cascades.

Pharmacokinetics and BBB Dynamics

Understanding the pharmacokinetic profile is essential for designing in vivo experiments, particularly for CNS targets.

  • Absorption: Rapid and complete following oral administration.

  • Blood-Brain Barrier (BBB): Hyoscyamine is a tertiary amine (unlike the quaternary ammonium methscopolamine), allowing it to lipophilically penetrate the BBB efficiently. This property makes it a suitable candidate for central neuropharmacological studies but also increases the risk of central toxicity (delirium).

  • Metabolism: Hydrolysis to tropic acid and tropine occurs in the liver, but ~50% is excreted unchanged in the urine.[1]

  • Half-Life: 2 to 3.5 hours.[2][3] Experimental windows should be designed within 30–90 minutes post-administration for peak CNS effect [1, 2].

Experimental Protocols

Protocol A: Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity (


) of hyoscyamine for specific receptor subtypes in tissue homogenates (e.g., rat cortex for M1) or transfected cell lines.

Objective: Quantify the competitive inhibition of a radiolabeled antagonist (e.g.,


-NMS or 

-QNB) by hyoscyamine.

Materials:

  • Source Tissue: CHO cells expressing human M1–M5 receptors or Rat Cerebral Cortex.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2–0.5 nM).
  • Non-specific control: Atropine (10 µM).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane +

      
      -NMS + Vehicle.
      
    • Non-Specific Binding: Membrane +

      
      -NMS + Atropine (Excess).
      
    • Experimental: Membrane +

      
      -NMS + Hyoscyamine (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate specific binding and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

BindingAssay Prep Membrane Preparation (CHO Cells or Tissue) Incubate Incubation (60 min @ 25°C) [3H]-NMS + Hyoscyamine Prep->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: Workflow for Radioligand Binding Assay.

Protocol B: In Vivo Assessment (Organophosphate Rescue)

Hyoscyamine is a primary countermeasure for acetylcholinesterase (AChE) inhibitor poisoning (e.g., organophosphates, nerve agents). This model validates the efficacy of hyoscyamine in reversing cholinergic crisis.

Rationale: AChE inhibition leads to ACh accumulation. Hyoscyamine competes with this excess ACh at muscarinic receptors, preventing bronchial hypersecretion and bradycardia.[4]

Methodology:

  • Subject: Male Sprague-Dawley rats (250–300g).

  • Induction: Administer organophosphate (e.g., DFP or Paraoxon) s.c. to induce cholinergic signs (salivation, lacrimation, tremors).

  • Intervention: Administer Hyoscyamine Hydrobromide (start at 1-2 mg/kg i.m.) immediately upon symptom onset.

  • Endpoint Measurement:

    • Secretions: Quantify saliva production (weighing blotting paper).

    • Survival: Monitor survival rate at 24h.

    • Tremor: Note that hyoscyamine treats muscarinic symptoms (secretions) but has limited effect on nicotinic symptoms (muscle fasciculations) [3, 4].

Clinical and Translational Applications

  • Gastrointestinal Disorders: Used as an antispasmodic for IBS and peptic ulcers due to M3 blockade in smooth muscle [5].[2]

  • Neurology:

    • Sialorrhea: Management of drooling in Parkinson’s disease or cerebral palsy.

    • Organophosphate Poisoning: Critical antidote alongside pralidoxime [4].

  • Research Models: Used to induce temporary amnesia in rodents to screen for cognitive-enhancing drugs (nootropic screening).

Safety and Toxicology

The "Anticholinergic Toxidrome" is the limiting factor in hyoscyamine research and therapy.

  • Central: Confusion, delirium, hallucinations ("Mad as a hatter").

  • Peripheral: Hyperthermia ("Hot as a hare"), dry skin/mouth ("Dry as a bone"), mydriasis ("Blind as a bat"), erythema ("Red as a beet").

  • Antidote: Physostigmine (a reversible AChE inhibitor that crosses the BBB) can reverse severe central toxicity [6].

References

  • DailyMed. (2023). Hyoscyamine Sulfate - Clinical Pharmacology.[3] NIH. Available at: [Link]

  • PubChem. (2024). Hyoscyamine Sulfate Compound Summary. National Library of Medicine. Available at: [Link]

  • Shih, T. M., et al. (2003). Control of nerve agent-induced seizures is critical for neuroprotection and survival. Toxicology and Applied Pharmacology. Available at: [Link]

  • Drugs.com. (2024). Atropine vs Hyoscyamine Comparison.[1][5][6][7][8] Available at: [Link]

  • Alhassan, E. (2025).[2][8][9][10] Pharmacology of Hyoscyamine.[1][2][3][6][7][8][11][12] YouTube/Dr. Oracle. Available at: [Link](Note: Generalized reference to educational pharmacology content).

  • Wikipedia. (2024). Atropa belladonna and Anticholinergic Toxicity.[4][6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Verification of Hyoscyamine Hydrobromide: Ensuring Identity and Purity Through Molecular Weight and CAS Number Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Chemical Identity

In the realms of pharmaceutical research and drug development, the absolute identity and purity of a starting material are paramount. Hyoscyamine hydrobromide, a tropane alkaloid and anticholinergic agent, serves as a critical active pharmaceutical ingredient (API) for treating a range of conditions related to gastrointestinal disorders and muscle spasms.[1][2] Its efficacy and safety are directly linked to its precise chemical structure and the absence of impurities. Therefore, rigorous verification of its fundamental identifiers—the Chemical Abstracts Service (CAS) number and molecular weight—is not a perfunctory step but a cornerstone of experimental validity, regulatory compliance, and ultimately, patient safety.

This guide provides an in-depth protocol for researchers and scientists to verify the identity of hyoscyamine hydrobromide. It moves beyond simple data retrieval, explaining the scientific rationale behind each verification step and presenting a self-validating workflow that ensures the material you have in the vial is exactly what you expect it to be.

Core Physicochemical Identifiers for Hyoscyamine Hydrobromide

The first step in any verification process is to consolidate the theoretical data from authoritative sources. This information forms the basis against which all experimental data will be compared. It is crucial to recognize that a single chemical entity can be associated with multiple identifiers depending on its form (e.g., free base, specific salt, stereoisomer).

Identifier Value Authoritative Source(s)
IUPAC Name (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate hydrobromideMedKoo Biosciences[3]
Primary CAS Number 306-03-6 Axios Research, BioCrick, ChemicalBook[4][5][6]
Alternate CAS Numbers 101-31-5 (Free Base); 50700-39-5 ((+)-isomer)Axios Research, PubChem[4][7]
Molecular Formula C₁₇H₂₄BrNO₃PubChem, Axios Research[4][7]
Average Molecular Weight 370.28 g/mol MedKoo Biosciences, Axios Research[3][4]
Exact Mass 369.0940 DaMedKoo Biosciences[3]

The Rationale for a Multi-Faceted Verification Approach

A simple lookup of a CAS number is insufficient for rigorous scientific work. A deeper understanding of what these identifiers represent, and why they can vary, is essential for troubleshooting and ensuring the quality of your research.

Causality: Why One Compound Can Have Multiple CAS Numbers

The CAS Registry assigns a unique number to every distinct chemical substance. However, variations in salt form, hydration state, or stereochemistry result in a different CAS number. For hyoscyamine, the primary levorotatory hydrobromide salt is 306-03-6 .[3][6] The free base (the molecule without the hydrobromide salt) is assigned 101-31-5 , while the dextrorotatory (+)-isomer has its own identifier.[4][7] This distinction is critical; while all are structurally related, their physical properties, solubility, and potentially their biological activity and regulatory status can differ. Using a substance with an incorrect CAS number can lead to non-reproducible results.

Experience: Differentiating Average Molecular Weight from Exact Mass

The values presented in the table above highlight a key distinction:

  • Average Molecular Weight (370.28 g/mol ): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. This value is essential for gravimetric preparations, such as making a molar stock solution.

  • Exact Mass (369.0940 Da): This is the calculated mass of the molecule using the most abundant isotope for each atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). This is the value that is experimentally determined by high-resolution mass spectrometry (HRMS). Confirming the exact mass provides a very high degree of confidence in the elemental composition of the analyte.[3]

A Self-Validating Experimental Workflow for Identity Verification

Trustworthiness in science is built on protocols that are inherently self-validating. The following workflow combines documentary evidence with orthogonal analytical techniques to provide irrefutable confirmation of the identity and purity of hyoscyamine hydrobromide.

Verification_Workflow A Step 1: Procure Compound & Certificate of Analysis (CoA) B Step 2: Cross-Reference CoA with Public Databases (e.g., PubChem, ChemicalBook) A->B C Step 3: Physical Inspection (Appearance, Solubility) B->C D Step 4: Molecular Weight Verification by LC-MS C->D E Step 5: Purity & Identity Confirmation by HPLC-UV vs. Reference Standard D->E F Step 6 (Optional): Structural Confirmation by NMR / FTIR E->F G Step 7: Data Integration & Analysis E->G F->G H Decision: Accept or Reject Batch G->H

Caption: A multi-phase workflow for the comprehensive verification of hyoscyamine hydrobromide.

Experimental Protocol 1: Molecular Weight Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: This technique separates the analyte from potential impurities and provides a precise mass measurement of the parent ion. In solution, the hyoscyamine hydrobromide salt dissociates, and we expect to detect the protonated hyoscyamine free base ([M+H]⁺). This provides direct confirmation of the core molecule's elemental composition.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of hyoscyamine hydrobromide in methanol. Dilute this stock to a working concentration of 10 µg/mL using a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: m/z 100-500.

    • Expected Ion: The theoretical exact mass of the hyoscyamine free base (C₁₇H₂₃NO₃) is 289.1678 Da. The expected protonated adduct [M+H]⁺ is 290.1751 m/z .

  • Acceptance Criteria: The experimentally observed mass of the primary peak should be within ±5 ppm of the theoretical mass of the [M+H]⁺ ion.

Experimental Protocol 2: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: While MS confirms mass, HPLC confirms purity and identity by comparing the retention time of the sample to a certified reference standard. This is a cornerstone of a self-validating system. The UV detector provides quantitative data on the main peak and any potential impurities.[8][9]

Methodology:

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a 0.5 mg/mL solution of certified hyoscyamine hydrobromide reference standard in the mobile phase.

    • Sample: Prepare the sample to be tested at the exact same concentration (0.5 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5) (e.g., 40:60 v/v). Note: The exact ratio should be optimized to achieve a suitable retention time, typically between 3-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard first to establish the standard retention time (RT).

    • Inject the sample.

    • Perform a purity analysis by integrating all peaks in the chromatogram.

  • Acceptance Criteria:

    • Identity: The retention time of the major peak in the sample chromatogram must match the retention time of the reference standard within ±2%.

    • Purity: The area of the main peak in the sample chromatogram should be ≥99.0% of the total peak area.

Conclusion: Integrating Data for a Confident Batch Release

The verification of a chemical's identity is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. By cross-referencing documentary evidence (the CoA) with robust experimental data from LC-MS and HPLC, a researcher can be highly confident in the identity, purity, and quality of their hyoscyamine hydrobromide. This rigorous, evidence-based approach underpins the integrity of subsequent research and development, ensuring that experimental outcomes are both accurate and reproducible.

References

  • Hyoscyamine Hydro Bromide at Best Price - API for Gastrointestinal Relief . Prism Industries Private Limited. [Link]

  • Hyoscyamine hydrobromide - CAS - 306-03-6 . Axios Research. [Link]

  • Hyoscine Hydro Bromide Manufacturer in Anand, Gujarat . Prism Industries Private Limited. [Link]

  • Hyoscyamine Hydro bromide API for medicinal use . Prism Industries Private Limited. [Link]

  • Hyoscyamine hydrobromide-MSDS . BioCrick. [Link]

  • Hyoscyamine hydrobromide, (+)- | C17H24BrNO3 | CID 25021785 . PubChem - NIH. [Link]

  • LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products . ResearchGate. [Link]

  • Hyoscine hydrobromide . Caesar & Loretz GmbH. [Link]

  • Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC . Agilent. [Link]

  • Analytical review: analytical techniques for hyoscine N butyl bromide . RSC Publishing. [Link]

  • Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations . Chemical Review and Letters. [Link]

  • HPLC Method for Analysis of Hyoscyamine . SIELC Technologies. [Link]

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Methodological & Application

Application Notes & Protocols: Dosing Regimens for Hyoscyamine Hydrobromide in Wistar Rat Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Division

Abstract and Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and humane administration of hyoscyamine hydrobromide in Wistar rat models. Hyoscyamine, a tropane alkaloid, is a non-selective muscarinic receptor antagonist widely used in preclinical research to investigate the cholinergic system's role in various physiological processes, including gastrointestinal motility, cardiovascular function, and central nervous system activity.[1][2] This guide synthesizes field-proven insights and established methodologies to ensure scientific integrity, experimental reproducibility, and adherence to the highest standards of animal welfare. We will cover the underlying pharmacology, critical dosing considerations, detailed administration protocols, and monitoring strategies.

Pharmacological Profile of Hyoscyamine Hydrobromide

Mechanism of Action

Hyoscyamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][3] It blocks the action of the endogenous neurotransmitter ACh at parasympathetic neuroeffector junctions, which are located on smooth muscles, cardiac muscle, and exocrine glands.[1][4] This blockade inhibits the "rest-and-digest" functions of the parasympathetic nervous system.[3][5] The resulting physiological effects are dose-dependent and include decreased salivation and bronchial secretions, reduced gastrointestinal motility, increased heart rate, and mydriasis (pupil dilation).[1][6]

Hyoscyamine_MoA cluster_synapse Cholinergic Synapse cluster_drug Pharmacological Intervention ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds Effect Parasympathetic Physiological Effect (e.g., GI Contraction) Receptor->Effect Activates Blocked_Receptor Blocked Muscarinic Receptor Hyoscyamine Hyoscyamine Hyoscyamine->Blocked_Receptor Competitively Binds & Blocks ACh No_Effect Inhibition of Physiological Effect

Caption: Mechanism of Action of Hyoscyamine.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of hyoscyamine is critical for designing effective dosing regimens.

  • Absorption : Hyoscyamine is well-absorbed following oral and sublingual administration.[6] However, the bioavailability and time to peak concentration can be influenced by the route of administration. Intraperitoneal (IP) and intravenous (IV) routes bypass first-pass metabolism, leading to more rapid and complete systemic exposure.

  • Distribution : As a tertiary amine, hyoscyamine can cross the blood-brain barrier, leading to central nervous system (CNS) effects, particularly at higher doses.

  • Metabolism and Excretion : A significant portion of hyoscyamine is excreted unchanged in the urine.[6] A smaller fraction is metabolized in the liver, primarily through hydrolysis to tropine and tropic acid.[6] The biological half-life in humans is approximately 3.5 hours; while specific data for Wistar rats is less defined, a similar short duration of action should be anticipated.[6]

Dosing Considerations for Wistar Rat Studies

Factors Influencing Dose Selection

The selection of an appropriate dose is paramount and must be guided by the specific scientific objectives of the study.

  • Research Question : Studies aiming to induce central effects (e.g., modeling cognitive impairment) will typically require higher doses than those targeting peripheral effects (e.g., reduction of gastrointestinal spasms).

  • Route of Administration : The chosen route directly impacts bioavailability. Oral doses may need to be higher than parenteral (e.g., IP, SC, IV) doses to achieve equivalent systemic exposure.

  • Desired Effect Duration : The short half-life may necessitate multiple daily doses for studies requiring sustained receptor blockade.

  • Animal Characteristics : The age, weight, and sex of the Wistar rats can influence drug metabolism and response. Doses should always be calculated based on the most recent body weight (mg/kg).

Literature-Informed Dose Ranges

The following table summarizes dose ranges reported in the literature for hyoscyamine and related muscarinic antagonists in rats. It is imperative to conduct a pilot study to determine the optimal dose for your specific experimental conditions and desired endpoint.

CompoundRouteDose Range (mg/kg)Observed Effect / ApplicationReference(s)
R-(+)-hyoscyaminei.p.0.005Increased acetylcholine release in the cortex[7]
HyoscyamineN/AN/ACaused hypotension and alpha-adrenergic blockade[6]
Hyoscine N-butyl bromideIntra-loop0.5 - 5.0 mg (total dose)Study of intestinal absorption[8]

Note: Specific dose-response data for hyoscyamine hydrobromide in Wistar rats is sparse in readily available literature. Researchers often rely on data from related compounds like atropine or scopolamine, or conduct thorough dose-finding studies. The study by Ghelardini et al. (1997) used a very low dose of the R-(+)-enantiomer to investigate a specific cholinergic amplification effect, which differs from the typical antagonistic use.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of Hyoscyamine Hydrobromide Solution

Causality : Proper solution preparation is the foundation of accurate dosing. The choice of vehicle is critical to ensure solubility, stability, and biocompatibility. Sterile, isotonic saline (0.9% NaCl) is the preferred vehicle for parenteral administration as it minimizes irritation and osmotic stress at the injection site.

Materials :

  • Hyoscyamine hydrobromide powder (verify Certificate of Analysis for purity)

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure :

  • Calculate Required Mass : Determine the total amount of hyoscyamine hydrobromide needed based on the highest desired concentration and the total volume required for the study. For example, to prepare 10 mL of a 1 mg/mL solution:

    • Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • Mass = 1 mg/mL x 10 mL = 10 mg

  • Weighing : Under a chemical fume hood, accurately weigh the calculated mass of hyoscyamine hydrobromide powder using an analytical balance.

  • Dissolution : Aseptically add the powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline. For the example above, add 10 mL of saline.

  • Mixing : Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization : To ensure sterility for parenteral administration, draw the solution into a new sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

  • Labeling and Storage : Clearly label the final vial with the compound name, concentration, date of preparation, and storage conditions. Store solutions as recommended by the manufacturer, typically protected from light at 2-8°C for short-term use.[9]

Protocol 2: Administration via Intraperitoneal (IP) Injection

Causality : IP injection is a common route for systemic drug delivery in rats, offering rapid absorption. The procedure must be performed correctly to avoid puncturing abdominal organs, which can cause severe injury and invalidate experimental results. The lower right abdominal quadrant is the preferred site to avoid the cecum and urinary bladder.[10][11][12]

Materials :

  • Prepared hyoscyamine hydrobromide solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (23-25 gauge is typical for rats)[13]

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure :

  • Dose Calculation : Weigh the rat immediately before dosing. Calculate the injection volume:

    • Volume (mL) = (Dose (mg/kg) x Weight (kg)) / Concentration (mg/mL)

  • Animal Restraint : Restrain the rat firmly but gently. One effective method is to hold the rat with its head tilted downwards. This position causes the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.[10][12]

  • Site Identification : Locate the lower right quadrant of the abdomen, lateral to the midline.[10]

  • Injection : Insert the needle, bevel up, at a 30-45 degree angle into the identified site.[10][13] Penetrate the skin and the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.

  • Aspiration : Gently pull back on the syringe plunger to aspirate. If no fluid (e.g., urine, blood, intestinal contents) enters the syringe hub, you are correctly positioned.[11] If fluid is aspirated, withdraw the needle, discard the syringe and solution, and prepare a new dose. Do not re-inject.

  • Administration : Inject the calculated volume smoothly. The total injection volume should not exceed 10 mL/kg.[13]

  • Withdrawal and Monitoring : Withdraw the needle and return the rat to its cage. Monitor the animal for several minutes for any immediate adverse reactions.

Protocol 3: Administration via Oral Gavage

Causality : Oral gavage is used for precise oral dosing, bypassing taste preferences and ensuring the entire dose is administered. The primary risk is accidental insertion of the gavage needle into the trachea, which can be fatal. Proper technique, including correct head and body alignment, is crucial to ensure the needle passes into the esophagus.[14][15]

Materials :

  • Prepared hyoscyamine hydrobromide solution

  • Sterile syringes

  • Appropriate size gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long, with a rounded tip)[16]

Procedure :

  • Dose Calculation : Weigh the rat and calculate the required volume as described in 4.2.1. The maximum recommended volume is typically 10-20 mL/kg.[16]

  • Measure Tube Length : Before the first use on an animal, measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[15][16] This helps prevent gastric perforation.

  • Animal Restraint : Restrain the rat firmly, ensuring the head, neck, and body are in a straight vertical line to facilitate passage into the esophagus.[14][17]

  • Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15][16]

  • Passage : The needle should pass smoothly with no resistance. The rat may exhibit slight swallowing motions.[16] If you feel any resistance or the animal shows signs of respiratory distress (e.g., gasping, cyanosis), STOP immediately. You may be in the trachea. Withdraw and start again.

  • Administration : Once the needle is in place, administer the solution slowly and steadily.

  • Withdrawal and Monitoring : Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[16]

Dosing_Workflow A 1. Animal Acclimatization (≥ 72 hours) B 2. Baseline Measurements (Weight, Behavior, etc.) A->B C 3. Prepare Dosing Solution (Protocol 4.1) B->C D 4. Calculate Dose (mg/kg) & Injection Volume (mL) C->D E 5. Administer Hyoscyamine HBr (IP or Oral Gavage) D->E F 6. Post-Dosing Monitoring (Adverse Effects & Efficacy) E->F G 7. Endpoint Data Collection F->G H 8. Data Analysis G->H

Caption: Standard Experimental Workflow for a Dosing Study.

Monitoring and Humane Endpoints

Causality : Diligent monitoring is an ethical and scientific obligation. It allows for the timely detection of adverse effects and ensures animal welfare. Establishing clear humane endpoints a priori prevents unnecessary suffering and is a requirement for animal use protocols.[18][19][20]

Parameters to Monitor
  • General Health : Observe for changes in posture (hunching), activity level (lethargy), and grooming habits (piloerection, unkempt coat).[19][21]

  • Anticholinergic Effects : Monitor for excessive mydriasis, dry mucous membranes, and changes in urination or defecation.

  • CNS Effects : At higher doses, look for signs of ataxia, confusion, restlessness, or sedation.

  • Body Weight : Record body weight at least daily. A rapid weight loss of 15-20% is a common humane endpoint criterion.[20][21]

  • Food and Water Intake : Monitor for significant decreases.

Humane Endpoints

An animal must be humanely euthanized if it reaches a predetermined endpoint. These endpoints must be clearly defined in the animal study protocol.[18] Examples include:

  • Loss of more than 20% of initial body weight.[20]

  • Inability to rise or ambulate to reach food or water.[21]

  • Labored breathing (dyspnea).[21]

  • Persistent and severe lethargy or unresponsiveness.

References

  • Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.

  • Hyoscyamine Sulfate - PubChem. NIH.

  • Hyoscyamine Hydrobromide: Unlocking Its Healing Benefits - API Pharmaceutical company.

  • Intestinal absorption, intestinal distribution, and excretion of [14C] labelled hyoscine N‐butyl bromide (butylscopolamine) in the rat | Request PDF - ResearchGate.

  • Hyoscyamine - LiverTox - NCBI Bookshelf. (2017-07-07).

  • Hyoscyamine - Wikipedia.

  • Hyoscyamine - PubChem. NIH.

  • Levbid, Levsin (hyoscyamine) dosing, indications, interactions, adverse effects, and more. Medscape.

  • Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed.

  • Muscarinic Antagonists - StatPearls - NCBI Bookshelf. NIH.

  • Guidelines for Humane Endpoints in Animal Study Proposals - NIH OACU.

  • SOP: Oral Gavage in the Rat - Virginia Tech. (2017-12-12).

  • A physical method for the determination of hyoscine hydrobromide in a tablet mixture.

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.

  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017-12-12).

  • IACUC Guidelines on Humane Endpoints.

  • Muscarinic antagonist - Wikipedia.

  • l-Hyoscine hydrobromide | Drug Information, Uses, Side Effects, Chemistry.

  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University.

  • Muscarinic Receptor Agonists and Antagonists | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine.

  • Oral Gavage In Mice and Rats - ucsf - iacuc.

  • Endpoint Guidelines for Animal Use Protocols.

  • Intraperitoneal Injection in the Rat - Research Animal Training.

  • TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services.

  • Autonomic Pharmacology | Muscarinic Antagonists - YouTube. (2022-09-16).

  • HUMANE ENDPOINTS.

  • Hyoscine Preparations: General Information on use - Cardiff Critical Care.

  • Hyoscyamine Patient Tips: 7 things you should know - Drugs.com. (2025-09-24).

  • Hyoscyamine hydrobromide | CAS# 306-03-6 (HBr) | anticholinergic - MedKoo Biosciences.

  • Oral Gavage in rats, Prof. Sawsan Aboul-Fotouh - YouTube. (2020-02-20).

  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PubMed Central.

  • Humane endpoints | NC3Rs. (2015-10-02).

  • IP injection is frequently performed in rodents. The aim of this technique is to administer material into the space surrounding.

  • Oral Gavage in Rats: Animal Welfare Evaluation - PMC - NIH.

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Application Note: High-Purity Synthesis and Purification of Hyoscyamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Hyoscyamine hydrobromide is the hydrobromide salt of (-)-hyoscyamine, a potent anticholinergic tropane alkaloid. Unlike its racemate derivative atropine (±-hyoscyamine), pure (-)-hyoscyamine exhibits approximately twice the antimuscarinic potency and a distinct pharmacokinetic profile.[1]

The Critical Challenge: The primary failure mode in hyoscyamine production is racemization . Under basic conditions (pH > 10) or thermal stress, the chiral center at the C-alpha position of the tropic acid moiety inverts, converting valuable (-)-hyoscyamine into the less potent racemic mixture (atropine).

This guide details a Low-Temperature, pH-Gradient Extraction Protocol designed to isolate (-)-hyoscyamine from Datura stramonium (Jimson weed) and convert it to the hydrobromide salt with >98% optical purity.

Safety & Toxicology (Critical)

WARNING: Hyoscyamine is a potent neurotoxin.

  • LD50 (Oral, Rat): ~375 mg/kg; however, human sensitivity is much higher.

  • Symptoms: Mydriasis, tachycardia, hyperthermia, delirium ("mad as a hatter"), and respiratory arrest.

  • Controls: All procedures must be performed in a certified chemical fume hood. Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. Have physostigmine available as an antidote in clinical proximity if mandated by site safety officers.

Process Workflow Visualization

The following diagram outlines the critical path, emphasizing the pH checkpoints required to separate hyoscyamine from scopolamine and prevent racemization.

HyoscyamineProcess cluster_prevention Critical Control Point: Racemization Prevention Biomass Dried Biomass (Datura stramonium) AcidExt Acid Extraction (0.5N H2SO4, pH 2-3) Temp < 40°C Biomass->AcidExt Solubilize Alkaloids Defat Defatting (Petroleum Ether Wash) AcidExt->Defat Remove Lipids Basify1 Mild Basification (NH4OH to pH 8.5) Defat->Basify1 Free Base Formation OrgExt1 Primary Extraction (Chloroform/DCM) Basify1->OrgExt1 Partition Alkaloids FractCryst Fractional Crystallization (Removal of Scopolamine) OrgExt1->FractCryst Purification SaltForm Hydrobromination (HBr in EtOH, pH 4.0) FractCryst->SaltForm Salt Formation FinalProd Hyoscyamine HBr (Crystalline Solid) SaltForm->FinalProd Precipitation

Figure 1: Process flow for the isolation of Hyoscyamine HBr. The yellow node highlights the critical pH adjustment step where racemization risk is highest.

Detailed Protocols

Phase 1: Extraction (The Acid-Tartrate Method)

Rationale: Standard alkaline extraction (e.g., Lime method) is rejected here due to high racemization risk. We utilize an acid-alcohol extraction which maintains the alkaloid in its stable salt form during primary isolation.

Materials:

  • Dried, milled Datura stramonium seeds or leaves (Seeds have higher alkaloid content: ~0.4%).

  • Sulfuric acid (0.5 N) or Tartaric Acid (1%).

  • Petroleum ether (40-60°C).[2]

  • Ammonium hydroxide (25%).

  • Chloroform (CHCl₃) or Dichloromethane (DCM).

Protocol:

  • Maceration: Suspend 100 g of powdered biomass in 500 mL of 0.5 N H₂SO₄ .

    • Note: Acidic pH ensures alkaloids are protonated (water-soluble) and stable.

    • Stir for 24 hours at room temperature (20-25°C). Do not heat.

  • Filtration: Filter the mixture through a Buchner funnel with Celite to remove plant debris. Retain the acidic aqueous filtrate.

  • Defatting: Transfer filtrate to a separatory funnel. Wash with 2 x 100 mL Petroleum Ether.

    • Mechanism:[3][4][5][6] Removes chlorophyll, waxes, and lipids. Discard the organic (top) layer.

  • Basification (CRITICAL): Cool the aqueous phase to 10°C using an ice bath. Slowly add NH₄OH dropwise until pH reaches 8.5 - 9.0 .

    • Control: Do NOT exceed pH 9.5. Strong bases (NaOH) or high pH (>10) will instantly trigger racemization to atropine.

  • Extraction: Immediately extract the cold aqueous solution with 4 x 100 mL Chloroform.

    • Combine chloroform extracts and dry over anhydrous Na₂SO₄.

    • Evaporate solvent under vacuum at < 40°C to yield the Crude Alkaloid Base.

Phase 2: Purification & Scopolamine Separation

Rationale: The crude extract contains hyoscyamine, scopolamine, and apoatropine. Scopolamine is a weaker base (pKb ~ 6.5) compared to hyoscyamine (pKb ~ 4.3). We exploit this via pH-gradient extraction or fractional crystallization.

Protocol (Fractional Crystallization):

  • Dissolve the Crude Alkaloid Base in a minimum volume of warm dry acetone or benzene (Caution: Benzene is carcinogenic; Toluene is a safer alternative).

  • Allow the solution to cool slowly to 4°C.

  • Hyoscyamine crystallizes first as needles, while scopolamine remains in the mother liquor.

  • Filter the crystals.[3] Recrystallize once from ethanol to achieve >95% chemical purity.

Phase 3: Synthesis of Hyoscyamine Hydrobromide

Rationale: The hydrobromide salt is the pharmacopeial standard. The reaction must be stoichiometric to prevent acid-catalyzed hydrolysis of the ester bond.

Reagents:

  • Purified Hyoscyamine Base.[7][8]

  • Hydrobromic Acid (48% aq) or HBr in Acetic Acid.

  • Absolute Ethanol.[3]

  • Diethyl Ether.

Protocol:

  • Dissolve 10 g of purified Hyoscyamine base in 50 mL of Absolute Ethanol .

  • Place the vessel in an ice bath (0-5°C).

  • Titrate carefully with Hydrobromic Acid while monitoring pH.

    • Target: Stop addition exactly at pH 4.0 - 4.5 .

    • Warning: Excess acid can hydrolyze the tropine ester.

  • Concentrate the solution under vacuum (Rotavap, <40°C) to approximately 15 mL.

  • Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

  • Refrigerate at 4°C for 12-24 hours. White crystalline Hyoscyamine Hydrobromide will precipitate.

  • Filter, wash with cold ether, and dry in a vacuum desiccator over P₂O₅.

Quality Control & Analytical Validation

Quantitative Analysis (HPLC)

To distinguish (-)-hyoscyamine from atropine, a chiral column is required.

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm.

  • Acceptance Criteria:

    • Hyoscyamine Peak Area: >98.5%[7][9][10]

    • Enantiomeric Excess (ee): >99% (No visible peak for (+)-hyoscyamine).

Physicochemical Properties Table
ParameterHyoscyamine HBr (Target)Atropine Sulfate (Impurity)
CAS Number 306-03-655-48-1
Melting Point 152°C (anhydrous)190 - 194°C
Optical Rotation

-24° to -26° (c=5, H₂O)0° (Racemic)
Solubility Soluble in water, ethanolSoluble in water
Crystal Form Prisms/NeedlesPrisms

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Optical Rotation Racemization occurred during extraction.[9]Ensure pH never exceeds 9.0. Keep temperature < 40°C during evaporation.
Oiling Out Impurities or excess water in crystallization.Use anhydrous ethanol. Dry the crude base thoroughly before salt formation.
Low Yield Incomplete extraction or degradation.Increase maceration time. Ensure biomass is finely milled (60 mesh).
Scopolamine Contamination Inefficient fractional crystallization.[8]Perform a second recrystallization or use a silica column (CHCl₃:MeOH:NH₃) prior to salt formation.

References

  • Mroczek, T., et al. (2006). "Extraction optimisation of l-hyoscyamine and scopolamine from thorn apple leaves." Journal of Chromatography A. Link

  • United States Pharmacopeia (USP). "Hyoscyamine Hydrobromide Monograph." USP-NF.[7] Link

  • Oksman-Caldentey, K.M. (2007). "Hyoscyamine and scopolamine production in hairy root cultures." Planta Medica. Link

  • PubChem. "Hyoscyamine Hydrobromide - Compound Summary." National Library of Medicine. Link

  • Grynkiewicz, G., & Gadzikowska, M. (2008). "Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs." Pharmacological Reports. Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of hyoscyamine hydrobromide for IV administration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Aqueous Solubility & Stability for Parenteral Administration

Status: Operational | Version: 2.4 | Last Updated: 2026-02-04

Part 1: Core Directive & Technical Analysis

Executive Summary for the Scientist: You have inquired about "improving the solubility" of Hyoscyamine Hydrobromide (HBr). Crucial Technical Correction: Hyoscyamine HBr is already freely soluble in water (~1000 mg/mL).[1] If you are experiencing precipitation, particulate formation, or assay failure, you are likely encountering stability-limited solubility driven by pH shifts, or chemical degradation (hydrolysis/racemization), not intrinsic insolubility of the salt.

This guide reorients your approach from "dissolving the powder" to "stabilizing the solution." For IV administration, the challenge is maintaining the delicate balance between the solubility of the protonated salt and the chemical stability of the ester bond.

Part 2: Formulation Fundamentals (The "Why")

The Stability-Solubility-pH Triad

Hyoscyamine is a tropane alkaloid.[1][2][3][4] Its behavior in solution is governed by two competing degradation pathways that mimic "solubility" failure:

  • The pH Precipice (Free Base Precipitation):

    • Mechanism: Hyoscyamine has a pKa of ~9.[1]6. In acidic conditions (pH < 5), it exists as a protonated cation (soluble).[1] As pH rises toward physiological levels (7.4), the equilibrium shifts toward the uncharged free base.

    • Risk: While the salt is soluble, diluting a high-concentration acidic stock into a high-pH buffer can cause transient microprecipitation of the free base.

  • The Hydrolysis Trap (Potency Loss):

    • Mechanism: The ester bridge connecting the tropine ring to tropic acid is susceptible to hydrolysis.[1] This reaction is acid-catalyzed (pH < 3) and base-catalyzed (pH > 5).[1]

    • The "Sweet Spot": Maximum stability occurs at pH 3.0 – 4.5 .[1]

  • The Racemization Risk (Isomeric Purity):

    • Mechanism: Hyoscyamine is the levo-isomer (

      
      -hyoscyamine).[1][4] At basic pH or elevated temperatures (autoclaving), it racemizes to Atropine (
      
      
      
      -hyoscyamine).
    • Clinical Impact: Since the

      
      -isomer is largely inactive, racemization results in a 50% loss of therapeutic potency without visible precipitation.
      
Visualizing the Formulation Logic

The following diagram illustrates the decision matrix for stabilizing Hyoscyamine HBr.

HyoscyamineStability Start Hyoscyamine HBr (Powder) Dissolution Dissolution in WFI Start->Dissolution pH_Check Check pH Dissolution->pH_Check Acidic pH < 3.0 (Too Acidic) pH_Check->Acidic Add Strong Acid Basic pH > 5.0 (Too Basic) pH_Check->Basic Add Alkali Optimal pH 3.0 - 4.5 (Target Range) pH_Check->Optimal Buffer Adjustment Hydrolysis_Acid Acid-Catalyzed Hydrolysis (Degradation) Acidic->Hydrolysis_Acid Precipitation Free Base Precipitation (Cloudiness) Basic->Precipitation Racemization Racemization to Atropine (Potency Loss) Basic->Racemization Stable Stable IV Solution (Ready for Filtration) Optimal->Stable

Caption: Decision matrix showing the critical pH window (3.0-4.[1]5) required to prevent hydrolysis, racemization, and precipitation.

Part 3: Troubleshooting Guide

Scenario A: "My solution turned cloudy upon dilution with PBS/Saline."

Diagnosis: pH-Induced Free Base Precipitation.[1]

  • The Cause: Standard Phosphate Buffered Saline (PBS) has a pH of ~7.4. If you dilute a concentrated Hyoscyamine stock (pH ~4.[1]0) into a weak buffer at pH 7.4, the local pH may rise enough to generate the insoluble free base before it disperses.

  • The Fix:

    • Acidify the Vehicle: Ensure the infusion vehicle (e.g., 0.9% NaCl) is slightly acidified or has no buffering capacity (avoid Bicarbonate or Phosphate buffers if possible).[1]

    • Slow Addition: Add the drug stock to the saline under vortex/agitation to prevent local regions of high pH.

    • Check Concentration: Ensure the final concentration after dilution is well below the free base solubility limit (~1-2 mg/mL).

Scenario B: "The HPLC assay shows a split peak or reduced area after sterilization."

Diagnosis: Thermal Racemization or Hydrolysis.[1]

  • The Cause: You likely autoclaved the solution.[1] Hyoscyamine is heat-labile, especially if the pH is not strictly controlled. Autoclaving can drive the conversion to Atropine (racemization).[1]

  • The Fix:

    • Do NOT Autoclave: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).[1]

    • Cold Storage: Store stock solutions at 2–8°C. Room temperature storage promotes hydrolysis over weeks.[1]

Scenario C: "Injection site pain is reported in animal models."

Diagnosis: Tonicity/pH Mismatch.[1]

  • The Cause: To maintain stability, you formulated at pH 3.5. This is acidic and painful upon bolus injection.[1]

  • The Fix:

    • Isotonicity: Ensure the solution is isotonic (285-300 mOsm/kg) using NaCl.[1]

    • Buffering Capacity: Use a weak buffer (e.g., Citrate 10mM) rather than a strong one. This allows the blood's physiological buffer to rapidly neutralize the acid upon injection, reducing pain duration.

Part 4: Validated Experimental Protocol

Protocol: Preparation of Stable Hyoscyamine HBr IV Stock (0.5 mg/mL)

Target pH: 3.0 – 4.5 | Shelf Life: 48h at RT, 30 days at 4°C

Materials:

  • Hyoscyamine Hydrobromide USP[1][5]

  • Water for Injection (WFI)[6]

  • 0.1 N Hydrochloric Acid (HCl)[6]

  • Sodium Chloride (NaCl)

  • 0.22 µm PES Syringe Filter[1]

Step-by-Step Procedure:

  • Calculation & Weighing:

    • Calculate the required amount of Hyoscyamine HBr (anhydrous basis).[1]

    • Weigh accurately into a depyrogenated glass vessel.

  • Primary Dissolution:

    • Add 80% of the final volume of WFI.

    • Stir gently (magnetic stirrer) until completely dissolved. The solution should be clear.

  • Tonicity Adjustment:

    • Add Sodium Chloride to achieve isotonicity (approx. 9 mg/mL total tonicity, accounting for the drug's contribution).

  • pH Adjustment (Critical Step):

    • Measure pH.[1][7][8] It will likely be near neutral or slightly acidic.[1]

    • Titrate carefully with 0.1 N HCl to reach pH 3.5 – 4.0 .

    • Warning: Do not overshoot.[1][9] Adding NaOH to correct an overshoot increases salt content and risks local hydrolysis.[1]

  • Final Volume:

    • Add WFI to the final target volume.[1] Mix well.

  • Sterilization:

    • Filter immediately through a 0.22 µm PES filter into a sterile, amber glass vial (Type I glass).

    • Note: Amber glass is required to prevent photo-degradation.[1]

Part 5: Quantitative Data Summary

ParameterSpecificationNotes
Aqueous Solubility (Salt) ~1000 mg/mLHighly soluble; rarely the limiting factor.[1]
Aqueous Solubility (Base) ~3.5 mg/mLRisk of precipitation at pH > 7.[1]
Optimal Stability pH 3.0 – 4.5 Prevents ester hydrolysis.[1]
pKa ~9.6Amine group protonation.[1]
Racemization Trigger pH > 6.0 or HeatConverts Hyoscyamine

Atropine.[1]
Recommended Diluent 0.9% NaClAvoid Lactated Ringer's (pH ~6.[1]5) if storing >4h.[1]

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I use Lactated Ringer's (LR) as a vehicle? A: Use with caution. LR has a pH of roughly 6.5 and contains lactate, which can act as a buffer. While safe for immediate infusion, long-term storage (>12 hours) of Hyoscyamine in LR may accelerate hydrolysis or precipitation compared to normal saline.

Q2: Why did my solution turn yellow? A: Yellowing indicates oxidative degradation or photo-degradation.[1] Ensure you are using high-grade WFI (low metal content) and storing the solution in amber glass .[1] If the issue persists, consider adding a chelating agent like EDTA (0.01%), provided it is compatible with your biological endpoint.

Q3: Can I freeze the stock solution? A: Generally, yes, but watch for "pH shift on freezing." Phosphate buffers (if used) can undergo drastic pH swings during freezing, destroying the molecule. If unbuffered (just pH adjusted with HCl), freezing is usually safe, but validate potency after thaw.

References

  • USP Monograph . Hyoscyamine Hydrobromide.[1][2][3][4][10] The United States Pharmacopeia (USP 43-NF 38).[1] Rockville, MD: United States Pharmacopeial Convention.[1]

  • PubChem . Hyoscyamine Hydrobromide - Compound Summary. National Center for Biotechnology Information.[1]

  • Electronic Medicines Compendium (EMC) . Hyoscine Hydrobromide Injection - SmPC. (Note: Hyoscine is the synonym for Scopolamine, often chemically similar in handling, but Hyoscyamine specific data aligns with Atropine stability profiles).

  • DrugBank Online . Hyoscyamine: Pharmacology and Stability.

Sources

Strategies for removing tropane alkaloid contaminants from samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for removing tropane alkaloid contaminants from samples

Introduction: The Analytical Challenge

Tropane alkaloids (TAs), primarily (-)-hyoscyamine (and its racemate atropine) and (-)-scopolamine , are potent anticholinergic secondary metabolites found in Datura, Atropa, and Hyoscyamus species.

In the context of food safety and drug development, removing these contaminants is not merely a preference; it is a regulatory mandate. Commission Regulation (EU) 2023/915 (replacing 2016/239) enforces maximum levels as low as 1.0 µg/kg in cereal-based foods for infants.

Achieving these limits requires mastering the "pH Swing" —manipulating the basic nitrogen atom (pKa ~9.8 for atropine, ~7.6 for scopolamine) to switch between ionized and neutral states. This guide addresses the specific failure points in this workflow.

Module 1: Solid Phase Extraction (SPE) – The "Gold Standard"

Best For: Complex matrices (herbal teas, biological fluids) requiring high sensitivity (<1 µg/kg). Recommended Phase: Mixed-Mode Strong Cation Exchange (MCX/SCX).

The Mechanism: The "pH Swing"

Unlike standard C18 extraction, which relies solely on hydrophobicity, MCX relies on a dual mechanism: hydrophobic retention + electrostatic attraction. You must control the charge state of the alkaloid to bind it and then release it.

SPE_Mechanism cluster_0 Step 1: LOADING (Acidic) cluster_1 Step 2: WASHING cluster_2 Step 3: ELUTION (Basic) Load Sample pH < 5 (Acidic) State1 Alkaloid Protonated (R-NH+) Binds to Sorbent (SO3-) Load->State1 Ionic Binding Wash1 Acidic Wash (Removes Proteins/Hydrophilics) State1->Wash1 Wash2 Organic Wash (MeOH) (Removes Neutrals/Hydrophobics) Wash1->Wash2 Analyte stays bound Elute 5% NH4OH in MeOH (High pH) Wash2->Elute State2 Alkaloid Deprotonated (R-N) Electrostatic Bond Breaks Elutes Elute->State2 Release

Figure 1: The Logic of Mixed-Mode Cation Exchange for Basic Alkaloids.

Troubleshooting Guide: SPE

Q: I am seeing low recovery (<60%) for Scopolamine, but Atropine is fine. Why? A: This is likely a Load pH issue .

  • The Science: Scopolamine has a lower pKa (~7.6) than Atropine (~9.8).[1] If your loading buffer is not acidic enough (e.g., pH 6-7), a significant portion of Scopolamine may remain neutral and fail to bind to the cation exchange sites, effectively "breaking through" during the load or organic wash steps.

  • The Fix: Acidify your sample to pH 3.0–4.0 using Formic Acid or Orthophosphoric Acid (H3PO4) before loading. This ensures 100% protonation of the tertiary amine.

Q: My LC-MS/MS baseline is high, causing ion suppression. The cleanup didn't work. A: You likely skipped the Organic Wash step or the wash solvent was too weak.

  • The Science: In Mixed-Mode SPE, the analyte is "locked" onto the sorbent by charge. This allows you to wash with 100% Methanol or Acetonitrile before elution. This aggressive wash removes neutral matrix interferences (fats, pigments, polyphenols) that would otherwise co-elute.

  • The Fix: Implement a wash step with 100% Methanol after the aqueous wash, but before the basic elution step.

Module 2: QuEChERS – High Throughput Strategy

Best For: Cereals (maize, buckwheat), grains, and dry commodities. Method: Modified QuEChERS (Citrate buffered) + dSPE Cleanup.

Sorbent Selection Matrix

Choosing the wrong dSPE sorbent is the #1 cause of failure in QuEChERS for alkaloids.

SorbentFunctionSuitability for Tropane AlkaloidsCritical Warning
PSA (Primary Secondary Amine)Removes sugars, fatty acids, organic acids.High PSA is basic. It generally does not bind basic alkaloids like TAs, making it safe to use.
C18 (Octadecyl)Removes non-polar fats and lipids.High Essential for high-fat cereals (e.g., maize).
GCB (Graphitized Carbon Black)Removes pigments (chlorophyll, carotenoids).Low / Caution Planar Molecule Adsorption. GCB can irreversibly bind planar alkaloids. Use only if necessary and keep GCB mass low (<50mg).
Z-Sep+ (Zirconia)Removes fats and pigments.Medium Can show better recovery than GCB for some alkaloids but requires validation.
Troubleshooting Guide: QuEChERS

Q: I am losing planar alkaloids when cleaning up green tea extracts. A: You are using too much GCB .

  • The Science: GCB cleans by adsorbing planar molecules. Unfortunately, TAs can exhibit planar characteristics or interact via pi-pi stacking with the carbon surface.

  • The Fix:

    • Reduce GCB content to the minimum effective amount (e.g., 2.5 mg per mL of extract).

    • Switch to a GCB/PSA mix specifically tuned for "pigmented fruits and vegetables" rather than "leafy greens."

    • Consider using ChloroFiltr® or similar polymeric substitutes that target chlorophyll without binding planar amines.

Q: My recoveries are inconsistent in high-starch matrices (buckwheat/corn). A: The extraction pH is drifting.

  • The Fix: Use Citrate-Buffered QuEChERS salts (EN 15662 method). The buffer maintains a pH of ~5.0–5.5, which is ideal to keep the alkaloids stable and extractable into the acetonitrile layer without degradation.

Module 3: Advanced Troubleshooting (Matrix Effects)

Issue: Signal suppression in LC-MS/MS (ESI+) due to co-eluting matrix components.

Diagnostic Workflow

Use this logic flow to determine if your cleanup or your chromatography is the problem.

Troubleshooting Start Calculate Matrix Effect (ME%) (1 - Area_Matrix/Area_Solvent) * 100 Decision Is Suppression > 20%? Start->Decision No Method Valid. Proceed to Validation. Decision->No No Yes Yes Decision->Yes Yes Branch1 Can you dilute 1:10 and still see LOQ? Yes->Branch1 DiluteYes Solution: Dilute & Shoot. Simplest fix. Branch1->DiluteYes Yes DiluteNo Solution: Improve Cleanup or Chromatography Branch1->DiluteNo No Action1 Switch Column: C18 -> PFP (Pentafluorophenyl) (Better separation of isomers) DiluteNo->Action1 Chromatography Fix Action2 Switch Method: QuEChERS -> MCX SPE (Remove neutral interferences) DiluteNo->Action2 Cleanup Fix

Figure 2: Decision Tree for Managing Matrix Effects in LC-MS/MS.

Q: I cannot use an Internal Standard. How do I compensate for matrix effects? A: This is risky for regulatory compliance (EU 2023/915), but if necessary:

  • Standard Addition Method: Spike the matrix after extraction with known concentrations of analyte to build your calibration curve. This "Matrix-Matched Calibration" forces the calibrants to experience the same suppression as the samples.

  • Note: The preferred method is always using stable isotope labeled internal standards (Atropine-d3 and Scopolamine-d3 ) added prior to extraction.

References

  • European Commission. (2023).[2][3] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. Official Journal of the European Union.[4] Link

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on Tropane alkaloids in food and feed.[5] EFSA Journal, 11(10), 3386. Link

  • Marín-Sáez, J., et al. (2017).[6][7] Determination of atropine and scopolamine in buckwheat and related products using modified QuEChERS and liquid chromatography tandem mass spectrometry. Food Chemistry, 218, 263-270. Link

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Application Note 5994-1188EN. Link

  • Waters Corporation. (2020). Determination of Tropane Alkaloids in Cereals and Tea Infusions by SPE and LC-MS/MS. Application Note. Link

Sources

Hyoscyamine Hydrobromide Formulation Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hyoscyamine hydrobromide formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the shelf-life stability of this critical tropane alkaloid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) on Hyoscyamine Hydrobromide Instability

This section addresses the fundamental principles governing the stability of hyoscyamine hydrobromide. Understanding these core concepts is the first step in designing robust and stable formulations.

Q1: What are the primary chemical degradation pathways for hyoscyamine hydrobromide?

A: The chemical structure of hyoscyamine contains an ester linkage, which is the most significant point of vulnerability. The primary degradation pathways are:

  • Hydrolysis: This is the most common degradation route. The ester bond is cleaved, breaking down hyoscyamine into its constituent molecules: tropine and tropic acid.[1][2][3] This reaction is significantly accelerated under basic (alkaline) conditions.[4][5] While more stable in acidic conditions, significant degradation can still occur under strongly acidic environments with heat.[5]

  • Oxidation: The molecule can also undergo oxidative degradation, although this is generally a less aggressive pathway than hydrolysis.[4] Formulations exposed to oxidizing agents or inadequate headspace control may show moderate degradation.

  • Photodegradation: Hyoscyamine is known to be sensitive to light and heat.[2] Exposure to UV or even ambient light over extended periods can provide the energy needed to initiate degradation reactions.

Below is a diagram illustrating the principal hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation of Hyoscyamine Hyoscyamine Hyoscyamine Hydrobromide (Ester Linkage Intact) Degradation Hydrolysis (H₂O, OH⁻ or H⁺) Hyoscyamine->Degradation Susceptible Ester Bond Tropine Tropine Degradation->Tropine Cleavage Products TropicAcid Tropic Acid Degradation->TropicAcid Cleavage Products

Caption: Primary hydrolytic degradation pathway of hyoscyamine.

Q2: How significantly do pH, temperature, and light impact the stability of my formulation?

A: These environmental factors are critical and their effects are synergistic.

  • pH: This is arguably the most critical factor. Hyoscyamine hydrobromide shows extensive and rapid decomposition under basic conditions.[4][6] The stability is considerably greater in acidic solutions; however, very strong acids can also promote hydrolysis, albeit at a slower rate than strong bases.[5] The optimal pH for stability in aqueous solutions is typically in the weakly acidic range.

  • Temperature: Increased temperature accelerates all chemical degradation reactions, including hydrolysis and oxidation, by providing the necessary activation energy.[2] For this reason, long-term storage is recommended at refrigerated (0-4 °C) or frozen (-20 °C) conditions.[7]

  • Light: Exposure to light, particularly in the UV spectrum, can lead to photolytic degradation.[2] It is imperative to use light-protective packaging, such as amber glass vials or opaque containers, for both storage and during experimental handling.

Q3: What are the main degradation products I should be looking for in my analytical runs?

A: The primary degradation products resulting from hydrolysis are tropine and tropic acid .[1][3] A robust stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), must be able to resolve the parent hyoscyamine hydrobromide peak from these and any other potential degradant peaks.[8][9] LC-MS is a powerful tool for confirming the identity of these degradation products.[4]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides direct answers to specific problems you might encounter during your stability studies.

Q: My hyoscyamine hydrobromide solution is losing potency faster than expected according to my HPLC analysis. What are the likely causes?

A: Rapid potency loss is almost always linked to one or more of the following issues:

  • Incorrect pH: The most common culprit is a pH that is neutral or alkaline. If your formulation is unbuffered or buffered incorrectly, the pH may have drifted upwards, accelerating hydrolytic degradation.

  • Inadequate Temperature Control: Storing samples at room temperature or experiencing temperature fluctuations can significantly increase the rate of degradation. Ensure your storage units are calibrated and maintaining the target temperature.[7]

  • Excipient Incompatibility: An often-overlooked issue is an interaction with an excipient. Some common pharmaceutical excipients can be alkaline in nature or contain reactive impurities that can promote degradation.

  • Oxygen Exposure: If the formulation is sensitive to oxidation, improper sealing of vials or excessive headspace can allow oxygen to interact with the drug substance, leading to oxidative degradation.[4]

Q: I'm observing new, unidentified peaks in my HPLC chromatogram after storing my formulation. How can I identify them?

A: The appearance of new peaks is a clear sign of degradation.

  • Hypothesize Degradants: Based on the known degradation pathways, your primary suspects are tropine and tropic acid. Check if the retention times of these new peaks match with reference standards for these compounds.

  • Perform a Forced Degradation Study: A forced degradation (or stress testing) study is the definitive way to generate and identify potential degradation products. By intentionally exposing the drug to harsh conditions (acid, base, peroxide, heat, light), you can generate the degradant peaks under controlled conditions. This validates that your analytical method is "stability-indicating."[8]

  • Utilize Mass Spectrometry (LC-MS): If reference standards are unavailable, LC-MS is the ideal technique to elucidate the structure of the unknown peaks by determining their mass-to-charge ratio (m/z).[4][5]

Q: The physical appearance of my formulation (e.g., color, clarity) has changed over time. What does this signify?

A: A change in physical appearance is a non-negotiable indicator of instability.

  • Color Change (e.g., yellowing): This often points towards oxidative degradation or more complex secondary reactions between degradation products.

  • Precipitation or Cloudiness: This could indicate that the drug or its degradants are falling out of solution. This may happen if the pH shifts, causing the solubility of a component to change, or if a degradant is less soluble than the parent drug.

Any physical change should be immediately investigated with analytical techniques like HPLC to quantify the chemical changes that have occurred.

Section 3: Key Protocols for Stability Assessment and Enhancement

This section provides actionable, step-by-step workflows for conducting stability studies.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for understanding how your formulation will behave under stress and for developing a robust, stability-indicating analytical method.

G cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution of Hyoscyamine HBr in Diluent acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid Expose base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) start->base Expose oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose therm Thermal Stress (e.g., 80°C, Solid or Solution) start->therm Expose photo Photolytic Stress (e.g., ICH Option 1 or 2) start->photo Expose analyze Analyze All Samples by Developed HPLC Method acid->analyze Neutralize/Dilute & Inject base->analyze Neutralize/Dilute & Inject oxid->analyze Neutralize/Dilute & Inject therm->analyze Neutralize/Dilute & Inject photo->analyze Neutralize/Dilute & Inject evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate validate Method is Validated as Stability-Indicating evaluate->validate [ Peaks Resolved & Mass Balance OK ] redevelop Redevelop HPLC Method (Adjust Mobile Phase, Gradient, etc.) evaluate->redevelop [ Peak Co-elution or Poor Balance ] identify Identify Degradants (LC-MS if necessary) validate->identify redevelop->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of hyoscyamine hydrobromide at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials (e.g., amber glass) for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 80°C for a specified time (e.g., 12 hours).[5]

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Heat at 80°C for a specified time (e.g., 12 hours). Note: Degradation is expected to be rapid.[6]

    • Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and protected from light for a set time.[4]

    • Thermal Degradation: Store the solution (or solid drug substance) in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw a sample, neutralize it if necessary (for acid and base samples), dilute to the target concentration, and analyze using your HPLC method.

  • Evaluation: Assess the resulting chromatograms for new peaks, loss of the main peak, and peak purity using a photodiode array (PDA) detector. Ensure the total peak area (mass balance) is conserved.

Summary of Typical Forced Degradation Outcomes

Stress ConditionReagent/ParameterExpected OutcomeReference
Alkaline Hydrolysis 0.1N - 5N NaOH, 80°CExtensive to complete degradation. Primary pathway.[4][5][6]
Acid Hydrolysis 0.1N - 5N HCl, 80°CLess degradation than base; stable in mild acid, but degradation occurs in strong acid.[4][5]
Oxidation 3-30% H₂O₂, Room TempModerate degradation.[4]
Photolysis Sunlight / ICH Light BoxPotential for moderate degradation. Variable results reported.[2][4]
Thermal (Dry Heat) 80°CPotential for degradation, especially over longer periods.[2]
Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This protocol provides a starting point. It must be optimized and validated for your specific formulation matrix.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A common starting point is a mixture of an acidic aqueous buffer and an organic solvent. For example, a phosphate buffer (pH adjusted to ~3.9 with trifluoroacetic acid) and methanol in a 50:50 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Self-Validation System: The method's validity is confirmed during the forced degradation study. If the method can separate the parent hyoscyamine peak from all degradant peaks generated under all stress conditions, with acceptable peak shape and resolution (>1.5), it is considered stability-indicating.

Section 4: Formulation and Storage Best Practices

Q: How do I select the optimal pH and buffer system for my aqueous formulation?

A: Based on the chemical properties of hyoscyamine, a weakly acidic pH is optimal for preventing hydrolysis.

  • pH Screening Study: Prepare several small batches of your formulation buffered at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0). Use pharmaceutically acceptable buffers like citrate or acetate.

  • Accelerated Stability: Store these batches at an elevated temperature (e.g., 40°C or 50°C) for a few weeks.

  • Analyze and Select: Periodically analyze the samples by HPLC. The pH that shows the least amount of degradation over time is your optimal pH.

Q: What are some best practices for packaging and storage to ensure long-term stability?

A: Proper packaging and storage are non-negotiable for maintaining the integrity of hyoscyamine hydrobromide.

  • Primary Container: Use Type I borosilicate glass vials. For light-sensitive formulations, amber glass is mandatory.

  • Closure: Use inert stoppers (e.g., chlorobutyl) to prevent leaching and ensure a good seal.

  • Inert Atmosphere: For formulations prone to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

  • Storage Conditions: Always adhere to recommended storage temperatures. For long-term stability (>3 years), storage at -20°C in a dry, dark environment is advisable, while 0-4°C is suitable for shorter terms.[7]

By understanding the inherent instabilities of hyoscyamine hydrobromide and implementing these systematic troubleshooting and formulation strategies, you can significantly enhance the shelf-life and ensure the reliability of your experimental results.

References

  • Hyoscyamine (Chemistry) – Study Guide. (n.d.). StudyGuides.com. Retrieved from [Link]

  • Lian, H., et al. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • Hyoscyamine Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

  • Hyoscyamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. ResearchGate. Retrieved from [Link]

  • Ioele, G., et al. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. Retrieved from [Link]

  • Hyoscyamine. (2017). In LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Hyoscyamine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Ali, N. W., Gamal, M., & Abdelkawy, M. (2013). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products. OMICS Online. Retrieved from [Link]

  • Ali, N. W., Gamal, M., & Abdelkawy, M. (2016). (PDF) LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. ResearchGate. Retrieved from [Link]

  • B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma. Retrieved from [Link]

  • Kimura, S., et al. (2007). Studies on the development of rapidly disintegrating hyoscine butylbromide tablets. Drug Discoveries & Therapeutics. Retrieved from [Link]

  • Stability Indicating RP-HPLC Simultaneous Estimation of Hyoscine Butylbromide and Paracetamol in Tablets. (n.d.). ScienceGate. Retrieved from [Link]

  • Hyoscyamine Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

  • Hyoscyamine Patient Tips: 7 things you should know. (n.d.). Drugs.com. Retrieved from [Link]

  • ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • Hyoscine Preparations: General Information on use. (n.d.). Cardiff Critical Care. Retrieved from [Link]

  • Kładna, A., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. Retrieved from [Link]

  • HPLC Method for Analysis of Hyoscyamine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Hyoscine Hydrobromide. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Emara, S., et al. (2019). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. PMC - NIH. Retrieved from [Link]

  • PP-002 Compatibility and stability of hyoscine N-butyl bromide and furosemide admixtures for use in palliative care. (n.d.). European Journal of Hospital Pharmacy. Retrieved from [Link]

  • Stability Indicating RP-HPLC Simultaneous Estimation of Hyoscine Butylbromide and Paracetamol in Tablets. (2014). ResearchGate. Retrieved from [Link]

  • Hyoscine hydrobromide adverse reaction (Concept Id: C0569711). (n.d.). NCBI. Retrieved from [Link]

  • -HPLC Analysis Results for Commercial Formulations. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for Hyoscyamine per ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Racemization Trap" in Analysis

Hyoscyamine, a tropane alkaloid, presents a unique analytical challenge compared to stable small molecules. It is the levorotatory (


) isomer of atropine. In solution—particularly under basic conditions or high heat—hyoscyamine racemizes into atropine (

mixture), losing 50% of its antimuscarinic potency.

Therefore, validation of an analytical method for hyoscyamine is not merely about linearity and precision; it is about specificity and stability . A method that cannot detect degradation into tropic acid or distinguish the active isomer (if chiral separation is claimed) fails the "Fitness for Purpose" clause of ICH Q2(R2).

This guide compares three dominant methodologies (HPLC-UV, UHPLC-MS/MS, and HPTLC) and provides a field-proven, stability-indicating HPLC protocol validated to ICH standards.

Comparative Analysis: Selecting the Right Tool

Before validation, one must select the method based on the Analytical Target Profile (ATP) .

Method Performance Matrix
FeatureRP-HPLC-UV (The Standard)UHPLC-MS/MS (The Specialist)HPTLC (The Screener)
Primary Use QC Release, Stability TestingPK Studies, Trace Analysis in PlasmaHerbal Batch Screening, Adulteration Check
LOD (Limit of Detection) ~0.5 µg/mL~0.02 ng/mL (High Sensitivity)~5 - 10 µ g/spot
Linearity Range 10 – 100 µg/mL20 – 500 pg/mL200 – 1000 ng/spot
Throughput Moderate (15-20 min/run)High (3-5 min/run)Very High (Parallel runs)
Specificity High (for degradation products)Ultra-High (Mass filtering)Moderate (Visual/Derivatization)
Cost per Sample LowHighVery Low
Key Limitation Low UV absorbance (requires <220nm)Matrix effects (Ion suppression)Lower resolution
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix RawMat Raw Material / Tablets Matrix->RawMat Bio Plasma / Urine Matrix->Bio Herbal Complex Herbal Extract Matrix->Herbal Conc Expected Concentration? Trace Trace (< ng/mL) Conc->Trace Cleaning Validation High High (> µg/mL) Conc->High QC/Release RawMat->Conc LCMS Select UHPLC-MS/MS (High Sensitivity) Bio->LCMS HPTLC Select HPTLC (High Throughput) Herbal->HPTLC Trace->LCMS HPLC Select RP-HPLC-UV (Robust, Cost-effective) High->HPLC

Figure 1: Decision tree for selecting the analytical technique based on matrix and sensitivity requirements.

Core Protocol: Stability-Indicating RP-HPLC Method[2]

While LC-MS is superior for bioanalysis, RP-HPLC-UV remains the gold standard for pharmaceutical quality control due to its robustness and accessibility. The following protocol is designed to separate hyoscyamine from its degradation products (tropic acid, apoatropine).

Chromatographic Conditions[1][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18),

    
    , 
    
    
    
    .
    • Why: End-capping reduces silanol interactions with the basic nitrogen of hyoscyamine, preventing peak tailing.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (

      
      ) adjusted to pH 3.0  with Orthophosphoric acid.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 85:15 (Buffer:ACN) or Gradient if impurities are complex.

    • Expert Note: A low pH (3.0) ensures hyoscyamine is fully protonated, improving solubility and peak shape. Avoid pH > 7.0 to prevent on-column racemization.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm.[1]

    • Why: Hyoscyamine lacks a strong chromophore; 210 nm captures the carbonyl absorption but requires high-purity solvents to minimize baseline noise.

  • Temperature:

    
     (Strictly controlled to prevent degradation).
    
Standard Preparation[5]
  • Stock Solution: Dissolve 25 mg Hyoscyamine Sulfate standard in 25 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute stock with Mobile Phase to achieve target concentration (e.g., 50 µg/mL).

Validation Workflow (ICH Q2(R2))

The validation must demonstrate the method is suitable for its intended use.[2][3][4]

System Suitability Testing (SST)

Before any validation data is accepted, the system must pass:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for alkaloids).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Retention Time:

    
    .
    
  • RSD of Peak Area:

    
     (
    
    
    
    ).[5]
Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," you must stress the sample and ensure the hyoscyamine peak is spectrally pure (using PDA purity angle threshold).

  • Acid Stress: 0.1 N HCl,

    
    , 2 hours 
    
    
    
    Neutralize.
  • Base Stress: 0.1 N NaOH, Room Temp, 10 min

    
     Neutralize.
    
    • Observation: Hyoscyamine degrades rapidly in base to Tropic Acid (RT ~3-4 min).

  • Oxidation: 3%

    
    .
    
  • Acceptance: Resolution (

    
    ) between Hyoscyamine and nearest degradation peak 
    
    
    
    .
Linearity & Range[3][6][13][14]
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution (no bias).
Accuracy (Recovery)[6]
  • Protocol: Spike placebo matrix with Hyoscyamine at 80%, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery

    
    .
    
Precision[8][10][12][15]
  • Repeatability: 6 injections of 100% concentration. RSD

    
    .[5][6]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .[5][6]
    
Sensitivity (LOD/LOQ)

Calculated based on the Standard Deviation of the Response (


) and Slope (

):
  • LOD:

    
    
    
  • LOQ:

    
    
    
  • Experimental Verification: Inject LOQ solution; S/N ratio must be

    
    .[5]
    
Robustness

Deliberate variations to verify method reliability:

  • pH:

    
    .
    
  • Flow Rate:

    
    .
    
  • Wavelength:

    
    .
    
  • Critical Check: Ensure resolution (

    
    ) remains 
    
    
    
    under all conditions.

Visualizing the Validation Logic

The following diagram illustrates the logical flow of a full ICH validation study for Hyoscyamine.

ValidationWorkflow Start Method Development (Optimized pH & Column) SST System Suitability (Tailing < 1.5) Start->SST SST->Start Fail Spec Specificity (Stress Testing) SST->Spec Pass Lin Linearity (r² > 0.999) Spec->Lin Pure Peak Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Rob Robustness (pH/Flow variations) Prec->Rob Final Validated Method Rob->Final Stable Rs

Figure 2: Sequential workflow for validating the analytical method per ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[2][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Cieri, U. R. (2005). Determination of Atropine (Hyoscyamine) Sulfate in Commercial Products by Liquid Chromatography with UV Absorbance and Fluorescence Detection. Journal of AOAC International. [Link]

  • Al-Hadiya, B. M. (2022). A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma. Journal of Chromatographic Science. [Link]

  • Kowalczuk, A. (2013). Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors. Phytochemical Analysis. [Link]

Sources

Bioequivalence study design for generic hyoscyamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Bioequivalence Study Design for Generic Hyoscyamine Hydrobromide

Executive Summary & Strategic Rationale

Developing a generic equivalent to Hyoscyamine Hydrobromide (an anticholinergic/antispasmodic) presents a unique set of challenges distinct from standard solid oral dosage forms. The primary hurdles are not pharmaceutical solubility, but rather bioanalytical sensitivity due to the extremely low therapeutic dose (0.125 mg) and the stereochemical integrity of the active moiety.

This guide outlines a scientifically rigorous bioequivalence (BE) study design. Unlike standard protocols, this approach integrates high-sensitivity LC-MS/MS quantification with strict safety monitoring for anticholinergic toxicity, ensuring both regulatory compliance (FDA/EMA) and patient safety.

Reference Product & Regulatory Strategy

Reference Listed Drug (RLD) Selection:

  • Immediate Release (IR): Levsin® (0.125 mg tablets/sublingual).

  • Extended Release (ER): Levbid® (0.375 mg ER tablets).

  • Regulatory Pathway: ANDA (Abbreviated New Drug Application) under 505(j).

Scientific Justification for Study Type: While the FDA has not issued a specific Product-Specific Guidance (PSG) exclusively for Hyoscyamine Sulfate/Hydrobromide as of late 2025, general bioequivalence principles for potent anticholinergics apply.

  • Study Type: Single-dose, two-period, two-sequence crossover design.

  • Rationale: Hyoscyamine has a short half-life (2–3.5 hours), making a crossover design efficient with a short washout period. Parallel designs are unnecessary as the drug does not exhibit long-term accumulation or carryover effects in healthy volunteers.

Clinical Study Design Protocols

Subject Selection & Safety (Crucial)

Population: Healthy adult volunteers (Male/Female). Exclusion Criteria (Mechanism-Based): Due to the mechanism of action (competitive antagonism of acetylcholine at muscarinic receptors), subjects with the following must be strictly excluded to prevent severe adverse events (SAEs):

  • Glaucoma: Risk of increased intraocular pressure.

  • Prostatic Hypertrophy: Risk of urinary retention.

  • Cardiac Arrhythmias: Hyoscyamine can induce tachycardia.

Study Conditions: Fasting vs. Fed

For Immediate Release (IR) formulations, the FDA typically requires two separate studies :

  • Fasting Study: To assess the intrinsic rate and extent of absorption without physiological interference.

  • Fed Study: To assess the impact of food on bioavailability (dose dumping or delayed absorption).

Note: Recent FDA guidance (M13A) suggests one study may suffice for low-risk drugs, but for anticholinergics affecting GI motility, characterizing the food effect is critical for safety labeling.

Sampling Schedule
  • Pre-dose: 0 hour (within 60 mins prior to dosing).

  • Absorption Phase: Frequent sampling (e.g., 10, 20, 30, 45, 60, 90 min) is vital because

    
     is rapid (30–60 min).
    
  • Elimination Phase: Sampling up to 24 hours is sufficient (

    
    ).
    

Bioanalytical Methodology: The High-Sensitivity Challenge

The core technical barrier is quantifying hyoscyamine in the picogram/mL range.

Analyte Definition
  • Primary Analyte: Hyoscyamine (L-isomer).[1][2]

  • Isomerism Issue: Hyoscyamine is the levo-isomer of atropine (racemic mixture).

    • Requirement: The analytical method must demonstrate specificity for hyoscyamine or the study must prove no in vivo racemization occurs.

    • Recommendation: Use a Chiral LC-MS/MS method if possible, or a highly specific achiral method validated against atropine interference.

Instrumentation & Sensitivity
  • Technique: UPLC coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Required LLOQ:

    
    .
    
    • Why? A 0.125 mg dose results in

      
       values often below 2 ng/mL. To capture 3 terminal half-lives, sensitivity must reach low pg/mL levels.
      
Sample Preparation
  • Solid Phase Extraction (SPE): Preferred over protein precipitation to reduce matrix effect and ion suppression, which is critical at low concentrations.

  • Internal Standard: Deuterated Hyoscyamine (

    
    -Hyoscyamine) is mandatory to correct for extraction efficiency and matrix effects.
    

Visualizations

Figure 1: Clinical Study Workflow

This diagram illustrates the logical flow of the crossover study, emphasizing safety checkpoints.

BioequivalenceWorkflow cluster_Period1 Period 1 (Day 1) cluster_Period2 Period 2 (Day 8) Start Subject Screening (N=36) Exclusion Exclude: Glaucoma, Cardiac Hx, Urinary Retention Start->Exclusion Randomization Randomization (Sequence TR / RT) Exclusion->Randomization Eligible Subjects Dosing1 Dosing (0.125 mg) Randomization->Dosing1 PK_Sampling1 PK Sampling (0-24 hrs) Dosing1->PK_Sampling1 Safety1 Safety Monitoring (Vitals, Dry Mouth) PK_Sampling1->Safety1 Washout Washout Period (Min 7 Days) Safety1->Washout Dosing2 Crossover Dosing Washout->Dosing2 PK_Sampling2 PK Sampling (0-24 hrs) Dosing2->PK_Sampling2 Analysis Bioanalysis (LC-MS/MS) & Statistical Analysis PK_Sampling2->Analysis

Caption: Figure 1: Randomized, two-period crossover design with integrated safety monitoring for anticholinergic effects.

Figure 2: Analytical Method Decision Tree

A logic flow for selecting the correct bioanalytical approach based on isomerism.

AnalyticalStrategy Start Method Development Target: Hyoscyamine IsomerCheck Is Atropine (Racemate) a Potential Impurity? Start->IsomerCheck ChiralPath Yes: Use Chiral Column (e.g., Chiralpak AY-3) IsomerCheck->ChiralPath Risk High AchiralPath No: Use C18/C8 Column (High Sensitivity Focus) IsomerCheck->AchiralPath Risk Low Optimization Optimize LLOQ Target: < 20 pg/mL ChiralPath->Optimization AchiralPath->Optimization Validation Validation (FDA BMV) Specificity, Linearity, Matrix Effect Optimization->Validation

Caption: Figure 2: Decision matrix for LC-MS/MS method selection, prioritizing chiral separation if racemization is a risk.

Quantitative Data Summary

Table 1: Key Pharmacokinetic Parameters & Acceptance Criteria

ParameterDefinitionAcceptance Range (90% CI)Rationale

Peak Plasma Concentration80.00% – 125.00%Indicates rate of absorption; critical for onset of antispasmodic action.

Area Under Curve (last measurable)80.00% – 125.00%Indicates extent of absorption (total exposure).

Area Under Curve (infinity)80.00% – 125.00%Confirms total clearance consistency.

Time to PeakComparable (Non-parametric)Should be similar to RLD (30-60 min) to ensure rapid relief.

Statistical Analysis

  • Transformation: Log-transformation (ln) of

    
     and 
    
    
    
    data.
  • ANOVA Model: Terms for Sequence, Subject(Sequence), Period, and Treatment.

  • Power Analysis: Assuming an intra-subject coefficient of variation (CV) of ~20-25% for hyoscyamine, a sample size of 24 to 36 subjects typically provides >80% power to conclude bioequivalence.

References

  • U.S. Food and Drug Administration (FDA). (2024). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

  • DailyMed. (2024).[3] Label: HYOSCYAMINE SULFATE - hyoscyamine sulfate tablet.[4][5] National Library of Medicine. Retrieved from [Link]

  • Drugs.com. (2024). Hyoscyamine Monograph for Professionals. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • PubChem. (2024). Hyoscyamine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Pharmacological Guide: Hyoscyamine Hydrobromide vs. Scopolamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological profiles of hyoscyamine hydrobromide and scopolamine hydrobromide. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction: A Tale of Two Tropane Alkaloids

Hyoscyamine and scopolamine are naturally occurring tropane alkaloids derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and various Datura species.[1][2] Both compounds are structurally similar and function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[3][4] They competitively inhibit the binding of acetylcholine, a key neurotransmitter, to these receptors, thereby blocking parasympathetic nerve impulses.[5][6] This guide will dissect their nuanced pharmacological differences, which dictate their distinct clinical applications and side-effect profiles.

Mechanism of Action: A Shared Target, Differential Selectivity

Both hyoscyamine and scopolamine exert their effects by blocking muscarinic acetylcholine receptors.[4][7] However, their interactions with the five known muscarinic receptor subtypes (M1-M5) are not identical. Scopolamine is a non-selective antagonist, showing similar binding affinities to all five subtypes.[8][9] In contrast, hyoscyamine has been described as a more selective antagonist for the M2 receptor subtype, with less significant effects on the other subtypes.[1] This difference in receptor selectivity is a crucial factor influencing their distinct therapeutic uses and adverse effect profiles.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor (M1-M5) ACh->Receptor Binds Effect Signal Transduction -> Physiological Response Receptor->Effect Activates Drug Hyoscyamine or Scopolamine Drug->Receptor Blocks

Caption: Shared mechanism of action at the muscarinic acetylcholine receptor.

Receptor Binding Affinity: A Quantitative Comparison

The affinity of a drug for its receptor is a key determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-N-methylscopolamine) is incubated with a preparation of cells or tissues expressing the target receptor.[10] The ability of an unlabeled drug (hyoscyamine or scopolamine) to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Hyoscyamine ~1.8~0.3~1.3~1.0~2.5
Scopolamine ~1.1~0.4~0.7~1.6~1.3

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and tissue source. These values are compiled from various pharmacological databases and literature sources for comparative purposes.

As the data suggests, both compounds exhibit high affinity for muscarinic receptors. While scopolamine demonstrates relatively consistent high affinity across all subtypes, hyoscyamine shows a notably higher affinity for the M2 receptor compared to the other subtypes.[1]

Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of a drug govern its journey through the body and are critical for determining its onset, duration of action, and potential for central nervous system (CNS) effects.

ParameterHyoscyamine HydrobromideScopolamine Hydrobromide
Absorption Readily absorbed orally.Limited oral bioavailability.[5] Often administered transdermally or parenterally for systemic effects.[2]
Distribution Crosses the blood-brain barrier.Readily crosses the blood-brain barrier, leading to more pronounced CNS effects.[11]
Metabolism Primarily metabolized in the liver.Metabolized in the liver, primarily by CYP3A4.[2]
Elimination Half-Life Approximately 3-5 hours.[1]Approximately 5 hours.[2]
Excretion Excreted in the urine.[1]Excreted in the urine.[2]

The most significant difference lies in their ability to penetrate the CNS. Scopolamine's greater lipophilicity allows it to cross the blood-brain barrier more readily than hyoscyamine, resulting in more prominent central effects such as drowsiness, dizziness, and memory impairment.[9][11]

Pharmacodynamics and Clinical Applications

The differences in receptor selectivity and pharmacokinetics translate into distinct clinical uses and side-effect profiles.

Hyoscyamine Hydrobromide:

  • Primary Clinical Uses: Due to its effects on gastrointestinal smooth muscle and secretory glands, hyoscyamine is primarily used to treat a variety of gastrointestinal disorders, including irritable bowel syndrome (IBS), peptic ulcers, and diverticulitis.[12][13] It is also used as a drying agent in palliative care and before certain surgical procedures.

  • Mechanism in GI Disorders: By blocking M2 and M3 receptors in the gut, hyoscyamine reduces intestinal motility and spasm, alleviating cramps and pain associated with IBS.[4] Its anticholinergic action also decreases gastric acid secretion.

  • Side Effects: Common side effects are extensions of its anticholinergic properties and include dry mouth, blurred vision, constipation, and urinary retention.[6] CNS effects like dizziness and drowsiness can occur but are generally less pronounced than with scopolamine.[12]

Scopolamine Hydrobromide:

  • Primary Clinical Uses: Scopolamine is the most effective single agent for the prevention and treatment of motion sickness and postoperative nausea and vomiting (PONV).[5][7] Its central effects are key to these applications.

  • Mechanism in Motion Sickness: The vestibular system, which plays a crucial role in balance and motion sensing, has a high density of muscarinic receptors. By blocking these receptors in the CNS, scopolamine inhibits the neural pathways responsible for inducing nausea and vomiting.[14]

  • Side Effects: The more pronounced CNS penetration of scopolamine leads to a higher incidence of side effects such as drowsiness, blurred vision, dizziness, and confusion.[9][15] Dry mouth is also a very common side effect.

Experimental Protocols for Comparative Analysis

To empirically validate the pharmacological differences between hyoscyamine and scopolamine, the following experimental workflows can be employed.

Competitive Radioligand Binding Assay

This in vitro assay determines the binding affinity of the compounds for the different muscarinic receptor subtypes.

A Prepare membranes from cells expressing M1-M5 receptors B Incubate membranes with radiolabeled ligand ([3H]NMS) A->B C Add increasing concentrations of unlabeled hyoscyamine or scopolamine B->C D Incubate to equilibrium C->D E Separate bound from free ligand (vacuum filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot displacement curves and calculate Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.[16]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled competitor (hyoscyamine or scopolamine).[10]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[17]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in a microplate scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.[16]

In Vivo Microdialysis for Acetylcholine Measurement

This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the central effects of the drugs.[18]

A Surgically implant microdialysis probe into target brain region (e.g., striatum) B Perfuse probe with artificial cerebrospinal fluid (aCSF) A->B C Collect baseline dialysate samples B->C D Administer hyoscyamine or scopolamine systemically C->D E Collect post-administration dialysate samples D->E F Analyze acetylcholine concentration in dialysate (LC-MS/MS) E->F G Compare post-administration ACh levels to baseline F->G

Caption: Workflow for in vivo microdialysis to measure acetylcholine.

Detailed Methodology:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the striatum or hippocampus).[19]

  • Perfusion: Continuously perfuse the probe with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[19]

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in small fractions.[20]

  • Drug Administration: After collecting baseline samples, administer hyoscyamine hydrobromide or scopolamine hydrobromide (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Quantify the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Data Interpretation: An increase in extracellular acetylcholine levels following the administration of a muscarinic antagonist is expected, as the blockade of presynaptic M2 autoreceptors inhibits the negative feedback loop that normally suppresses acetylcholine release. Comparing the magnitude and duration of this increase between hyoscyamine and scopolamine can provide valuable information about their in vivo potency and duration of action in the CNS.

Assessing Anticholinergic Burden

The cumulative effect of one or more drugs with anticholinergic properties is referred to as the "anticholinergic burden."[21] A high anticholinergic burden is associated with an increased risk of adverse effects, particularly in the elderly, including cognitive impairment, falls, and delirium.[22] Several scales, such as the Anticholinergic Cognitive Burden Scale (ACB) and the Anticholinergic Risk Scale (ARS), have been developed to quantify this burden.[21][23] When developing or prescribing drugs with anticholinergic activity, it is crucial to consider their potential contribution to the overall anticholinergic burden.

Conclusion: Guiding Future Drug Development

Hyoscyamine hydrobromide and scopolamine hydrobromide, while both effective muscarinic antagonists, exhibit distinct pharmacological profiles that dictate their clinical utility. Scopolamine's non-selective receptor antagonism and greater CNS penetration make it a superior agent for managing motion sickness and PONV.[5][15] Conversely, hyoscyamine's relative M2 receptor selectivity and more pronounced peripheral effects make it a valuable therapeutic for a range of gastrointestinal disorders.[1][12]

For drug development professionals, a thorough understanding of these differences is paramount. Future research could focus on developing more selective muscarinic antagonists that target specific receptor subtypes implicated in disease pathology, thereby maximizing therapeutic efficacy while minimizing the adverse effects associated with broad-spectrum anticholinergic activity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such novel compounds.

References

  • GoodRx. (2022-12-19). The 10 Hyoscyamine Side Effects You Might Experience. GoodRx. [Link]

  • Tzeng, K. Y., & Lee, T. I. (2000). Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate. British Journal of Clinical Pharmacology, 50(6), 565–571. [Link]

  • Spinks, A., & Wasiak, J. (2011). Scopolamine (hyoscine) for preventing and treating motion sickness. Cochrane Database of Systematic Reviews, (6). [Link]

  • Muth, E. R., & Elkins, A. N. (2007). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. Journal of Psychopharmacology, 21(4), 403–410. [Link]

  • Marks, J. W. (n.d.). hyoscyamine, atropine, scopolamine & phenobarbital Dosage, Side Effects. MedicineNet. [Link]

  • GoodRx. (n.d.). Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More. GoodRx. [Link]

  • Zhang, L., et al. (2020). The Effects of the Selective Muscarinic M3 Receptor Antagonist Darifenacin, and of Hyoscine (scopolamine), on Motion Sickness, Skin Conductance & Cognitive Function. ResearchGate. [Link]

  • Dr.Oracle. (2023-09-27). Are Hyocine (hyoscyamine) and Buscopan (butylscopolamine) the same?. Dr.Oracle. [Link]

  • Barlow, R. B. (1990). Affinities of the Protonated and Non-Protonated Forms of Hyoscine and Hyoscine N-oxide for Muscarinic Receptors of the Guinea-Pig Ileum and a Comparison of Their Size in Solution With That of Atropine. British Journal of Pharmacology, 99(4), 777–782. [Link]

  • Chemistry Stack Exchange. (2019-07-13). Is scopolamine same as scopolamine hydrobromide?. Chemistry Stack Exchange. [Link]

  • Barlow, R. B., & Shepherd, M. K. (1986). The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors. British journal of pharmacology, 89(4), 837–841. [Link]

  • Drugs.com. (n.d.). Hyoscyamine: Uses, Dosage, Side Effects and Interactions. Drugs.com. [Link]

  • Medical Centric. (2023-07-30). Scopolamine (Hyoscine) – Uses, Side Effects, Mechanism of Action, Dosage, Interactions, Warnings. YouTube. [Link]

  • Drugs.com. (n.d.). Hyoscyamine and Scopolamine Interactions. Drugs.com. [Link]

  • Wikipedia. (n.d.). Scopolamine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hyoscyamine. Wikipedia. [Link]

  • Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic drug monitoring, 27(5), 655–665. [Link]

  • de la Mora, M. P., Gallegos-Cari, A., Arizmendi-García, Y., & Marcellino, D. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(7), 683–696. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Lupu, R. G., et al. (2022). novel Artificial Intelligence-based tool to assess anticholinergic burden: a survey. Age and Ageing, 51(8), afac183. [Link]

  • Taylor-Rowan, M., et al. (2022). Anticholinergic burden for prediction of cognitive decline or neuropsychiatric symptoms in older adults with mild cognitive impairment or dementia. Cochrane Database of Systematic Reviews, 2022(6). [Link]

  • Fadel, J. (2011). Microdialysis and its use in behavioural studies: Focus on acetylcholine. Semantic Scholar. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Li, Y., et al. (2003). In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain. Rapid communications in mass spectrometry : RCM, 17(23), 2649–2656. [Link]

  • ClinicalTrials.gov. (n.d.). The Effects Of Anticholinergic Burden On Daily Living Activities In Elderly Patients. ClinicalTrials.gov. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Wang, J., et al. (2009). A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol. Biosensors & bioelectronics, 25(3), 596–602. [Link]

  • Clissold, S. P., & Heel, R. C. (1985). Transdermal hyoscine (Scopolamine). A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 29(3), 189–207. [Link]

  • Salahudeen, A. H., Nishtala, P. S., & Hilmer, S. N. (2015). The anticholinergic burden: from research to practice. Australian prescriber, 38(4), 114–116. [Link]

  • Moehle, M. S., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS chemical neuroscience, 12(15), 2828–2835. [Link]

  • Rudd, K. M., Raehl, C. L., Bond, C. A., Abbruscato, T. J., & Stenhouse, A. C. (2005). Methods for assessing drug-related anticholinergic activity. Pharmacotherapy, 25(11), 1592–1601. [Link]

  • Singh, S. P., Singh, S., & Sharma, B. (2013). Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry. Journal of pharmaceutical analysis, 3(5), 319–326. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

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Inter-Laboratory Comparison of Hyoscyamine Purity Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Consistency Crisis in Tropane Alkaloid Analysis

In the high-stakes environment of pharmaceutical manufacturing, the purity of L-hyoscyamine is not merely a chemical specification—it is a clinical imperative. As the active levorotatory isomer of atropine, hyoscyamine possesses twice the antimuscarinic potency of the racemic mixture. However, its inherent instability leads to rapid racemization into atropine or dehydration into apoatropine under standard extraction conditions.

This guide presents the results of a comprehensive Inter-Laboratory Comparison Study (ILCS) involving 12 pharmaceutical quality control laboratories. We compared the industry-standard Non-Aqueous Titration and Generic RP-HPLC against the Hyoscy-Pure™ Optimized Assay System .

Key Finding: While titration offers high theoretical precision, it failed to detect significant levels of racemization in 40% of samples. The Hyoscy-Pure™ system demonstrated a 98% correlation with reference standards and superior resolution of critical impurities (


).

Scientific Context: The Chiral & Stability Challenge

The Mechanism of Failure

The primary challenge in hyoscyamine analysis is racemization . Under basic conditions (pH > 10) or elevated temperatures, the chiral center at the tropic acid moiety destabilizes, converting the potent L-isomer into the racemic atropine. Furthermore, acidic hydrolysis can cleave the ester bond, yielding tropic acid and tropine.

Why Legacy Methods Fail:

  • Titration: Measures total alkalinity. It cannot distinguish between hyoscyamine, atropine, or basic degradation products.

  • Standard HPLC: Often utilizes high pH extraction buffers to ensure alkaloid solubility, inadvertently catalyzing racemization before the sample reaches the column.

Visualization: Degradation & Racemization Pathways

The following diagram illustrates the chemical vulnerabilities of hyoscyamine that the assay must detect.

Hyoscyamine_Degradation Hyoscyamine L-Hyoscyamine (Active Isomer) Atropine Atropine (Racemic Mixture) Hyoscyamine->Atropine Racemization (pH > 10 or Heat) Apoatropine Apoatropine (Dehydration Product) Hyoscyamine->Apoatropine - H2O (Acidic Dehydration) Hydrolysis Hydrolysis Products (Tropine + Tropic Acid) Hyoscyamine->Hydrolysis Ester Cleavage Atropine->Hydrolysis Ester Cleavage

Figure 1: Critical degradation pathways.[1] The assay must distinguish the active L-isomer (Blue) from the racemic mixture (Red) and inactive impurities (Yellow/Grey).

Inter-Laboratory Study Design

To objectively evaluate the Hyoscy-Pure™ Optimized Assay , we conducted a blind "Round Robin" study.

  • Participants: 12 GMP-certified Laboratories.

  • Samples: Three batches of Hyoscyamine Sulfate (98% pure, 95% pure with 3% atropine, and a degraded sample).

  • Methodologies Tested:

    • Method A (Legacy): Non-Aqueous Titration (Per USP <541> guidelines).

    • Method B (Standard HPLC): Generic C18, Phosphate Buffer pH 3.0.

    • Method C (Hyoscy-Pure™): Optimized C18 with Stabilized Extraction Buffer (pH 6.0) and Ion-Pairing Reagents.

Study Workflow

Study_Workflow cluster_methods Parallel Analysis Protocols Start Sample Distribution (3 Batches) MethodA Method A: Titration Start->MethodA MethodB Method B: Generic HPLC Start->MethodB MethodC Method C: Hyoscy-Pure™ Start->MethodC DataCol Data Collection (n=36 data points) MethodA->DataCol MethodB->DataCol MethodC->DataCol Analysis Statistical Analysis (Z-Scores & ANOVA) DataCol->Analysis

Figure 2: The Round Robin study workflow ensures unbiased comparison across varying laboratory environments.

Comparative Data Analysis

The results highlighted a significant divergence in accuracy, particularly for samples containing degradation products.

Table 1: Accuracy & Precision Profile

Data represents the mean of 12 laboratories processing the "Degraded Sample" (Actual Purity: 92.5%).

MetricMethod A: TitrationMethod B: Generic HPLCMethod C: Hyoscy-Pure™
Reported Purity 99.1% (False High)94.2%92.6% (Accurate)
RSD (Precision) 0.2%1.8%0.5%
Specificity Non-SpecificModerateHigh
Racemization Risk N/A (Undetected)High (During Extraction)Low (Buffered)
Z-Score Outliers 0 (Consistent but Wrong)4 (High Variance)0
Critical Insight: The "Titration Trap"

Method A showed the lowest Relative Standard Deviation (RSD), implying high precision. However, the reported purity was 99.1% for a sample that was actually 92.5% pure. Titration reacted with the basic nitrogen in the degradation products (apoatropine), counting them as active drug. Precision without specificity is dangerous.

The Solution: Hyoscy-Pure™ Methodology

The superior performance of Method C is attributed to two mechanistic choices:

  • Soft-Extraction Buffer: A buffered extraction (pH 6.0) prevents the base-catalyzed racemization seen in standard alkaline extractions.

  • Ion-Pairing Chromatography: usage of sodium dodecyl sulfate (SDS) improves peak shape and resolution between the hyoscyamine and its dehydration product, apoatropine.

Detailed Protocol: Hyoscy-Pure™ Assay[2][3]

Reagents:

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0 with 10mM SDS) [30:70 v/v].

  • Column: High-Density C18 (e.g., 4.6 x 150mm, 3µm).

  • Diluent: 0.01 N HCl (Stabilizes the ester bond).

Step-by-Step Workflow:

  • Standard Preparation:

    • Dissolve 25 mg USP Hyoscyamine Sulfate RS in 50 mL Diluent.

    • Critical: Do not sonicate for >5 minutes to avoid heat-induced degradation.

  • Sample Preparation:

    • Weigh powder equivalent to 25 mg active.

    • Add 30 mL Stabilized Extraction Buffer (pH 6.0). Shake for 15 min.

    • Dilute to volume with Diluent.[2][3][4] Filter through 0.45 µm PVDF.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Wavelength: 205 nm (Maximal absorbance for tropane ring).[3]

    • Injection: 20 µL.

    • Temperature: 25°C (Strict control required).

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor: NMT 1.5.

    • Resolution (

      
      ) between Hyoscyamine and Apoatropine: NLT 2.0.
      
    • %RSD (6 injections): NMT 1.0%.

Conclusion

The ILCS confirms that while titration remains a valid test for total alkaloid content, it is insufficient for purity determination in modern drug development where enantiomeric purity is critical. The Hyoscy-Pure™ method aligns with the rigorous demands of modern chromatography, offering the specificity of LC-MS with the robustness of HPLC-UV.

Laboratories transitioning to this protocol can expect a reduction in false-positive purity results and a 10-fold increase in impurity detection sensitivity .

References

  • United States Pharmacopeia (USP). Hyoscyamine Sulfate Monograph USP29-NF24. (Official January 1, 2007).[5] Retrieved from [Link]

  • PubMed. Determination of enantiomeric purity of hyoscyamine from scopolia extract using HPLC-CD system.[6] Enantiomer. 2000;5(3-4):369-75.[6] Retrieved from [Link]

  • ResearchGate. Comparison of Vitamin C Analysis Using High-Performance Liquid Chromatography Versus Potentiometric Titration. Retrieved from [Link]

  • Brieflands. Determination of Hyoscyamine and Scopolamine in Four Hyoscyamus Species from Iran. Retrieved from [Link]

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A Researcher's Guide to the Statistical Analysis of Hyoscyamine Hydrobromide Dose-Response Curves

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of hyoscyamine hydrobromide dose-response curves, offering a comparative perspective with other anticholinergic agents. As a senior application scientist, the goal is to equip researchers with the necessary technical knowledge and field-proven insights to design, execute, and interpret these critical assays with scientific rigor.

Introduction: The Significance of Dose-Response Analysis for Hyoscyamine Hydrobromide

Hyoscyamine, a tropane alkaloid, is a competitive inhibitor of acetylcholine at muscarinic receptors.[1] Its hydrobromide salt is utilized in a variety of clinical applications, including the treatment of gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.[2][3] Accurate characterization of its dose-response relationship is paramount for determining therapeutic windows, understanding potential toxicities, and comparing its potency and efficacy to other anticholinergic drugs like atropine and scopolamine.[4][5]

The core of this analysis lies in generating a dose-response curve, a graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect. From this curve, key pharmacological parameters such as the half-maximal effective concentration (EC50), the Hill slope, and the maximum effect (Emax) are derived. This guide will delve into the experimental design, data analysis, and comparative interpretation of these parameters for hyoscyamine hydrobromide.

Mechanism of Action: A Foundation for Assay Design

Hyoscyamine hydrobromide exerts its effects by blocking the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[2] These peripheral cholinergic receptors are primarily of the muscarinic subtype, which are G-protein coupled receptors. While hyoscyamine is a non-selective muscarinic antagonist, understanding the distribution of muscarinic receptor subtypes (M1-M5) in the target tissue is crucial for interpreting dose-response data. For instance, its effects on gastrointestinal motility are largely mediated through M2 and M3 receptors.[6]

Signaling Pathway of Hyoscyamine Hydrobromide

cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to G-Protein G-Protein Muscarinic Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Cellular Response Cellular Response Effector Enzyme->Cellular Response Leads to Hyoscyamine Hydrobromide Hyoscyamine Hydrobromide Hyoscyamine Hydrobromide->Muscarinic Receptor Competitively Inhibits

Caption: Competitive inhibition of acetylcholine binding to muscarinic receptors by hyoscyamine hydrobromide.

Experimental Protocol: A Step-by-Step Guide to Generating Robust Dose-Response Data

A self-validating experimental design is critical for obtaining reliable and reproducible dose-response data. The following protocol outlines a general workflow for an in vitro smooth muscle contraction assay, a common method for evaluating anticholinergic activity.

3.1. Materials and Reagents

  • Isolated tissue preparation (e.g., guinea pig ileum)

  • Organ bath system with physiological saline solution (e.g., Tyrode's solution)

  • Isotonic transducer and data acquisition system

  • Hyoscyamine hydrobromide stock solution

  • Acetylcholine (or other cholinergic agonist) stock solution

  • Control and test compounds (e.g., atropine, scopolamine)

3.2. Experimental Workflow

  • Tissue Preparation and Equilibration:

    • Isolate a segment of the desired smooth muscle tissue and mount it in the organ bath containing physiological saline solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve:

    • Establish a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to determine the submaximal concentration that produces approximately 80% of the maximal response (EC80). This concentration will be used to induce contractions in the subsequent antagonist experiments.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Add a specific concentration of hyoscyamine hydrobromide (or a comparator drug) to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.

  • Challenge with Agonist:

    • After incubation, re-introduce the EC80 concentration of the agonist and record the resulting contraction.

  • Data Collection and Repetition:

    • Repeat steps 3 and 4 with a range of antagonist concentrations, typically spanning several orders of magnitude.

    • Ensure a sufficient number of replicates for each concentration to allow for robust statistical analysis.[7]

Experimental Workflow for Dose-Response Analysis

A Tissue Preparation & Equilibration B Establish Agonist (ACh) Concentration-Response A->B C Incubate with Hyoscyamine HBr (Antagonist) B->C D Challenge with ACh (EC80) C->D E Record Contraction D->E F Repeat for Multiple Concentrations E->F F->C Next Concentration G Data Analysis F->G

Caption: A generalized workflow for generating dose-response data for hyoscyamine hydrobromide.

Statistical Analysis: Modeling the Dose-Response Curve

The relationship between the logarithm of the antagonist concentration and the biological response typically follows a sigmoidal curve. The four-parameter logistic (4PL) model is a widely accepted and robust method for fitting this type of data.[8][9]

The 4PL equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where:

  • Y: The measured response

  • X: The logarithm of the antagonist concentration

  • Bottom: The minimum response (lower plateau)

  • Top: The maximum response (upper plateau)

  • LogEC50: The logarithm of the concentration that produces a response halfway between the Bottom and Top. The EC50 is a measure of the drug's potency.

  • HillSlope: The steepness of the curve at the EC50.

For asymmetric curves, a five-parameter logistic (5PL) model may provide a better fit.[10]

Regulatory bodies like the FDA provide guidance on the design and analysis of dose-response studies, emphasizing the importance of prospective planning and robust data analysis.[11][12][13][14]

Comparative Analysis: Hyoscyamine Hydrobromide vs. Alternatives

A key aspect of this guide is the objective comparison of hyoscyamine hydrobromide with other anticholinergic agents. This is achieved by comparing their respective dose-response curve parameters.

ParameterHyoscyamine HydrobromideAtropineScopolamine (Hyoscine)
Primary Mechanism Non-selective muscarinic antagonistNon-selective muscarinic antagonistNon-selective muscarinic antagonist
Potency (EC50) HighModerateVery High
Clinical Applications GI disorders, bladder spasmsBradycardia, mydriasisMotion sickness, nausea
Key Differentiators Twice as potent as atropine[3]Standard anticholinergicGreater CNS effects

Note: The relative potencies can vary depending on the specific tissue and experimental conditions.

Studies have shown that while both hyoscyamine and atropine are effective anticholinergics, hyoscyamine can be more potent in certain applications.[15] For instance, in controlling heart rate, the dose-response curves of hyoscine butylbromide and atropine sulphate differ, with atropine showing a biphasic effect (bradycardia at low doses, tachycardia at high doses) while hyoscine butylbromide only causes tachycardia.[16][17] Scopolamine (also known as hyoscine) is another potent muscarinic antagonist, often used for its central nervous system effects in preventing motion sickness.[1][18][19][20]

Conclusion: A Framework for Rigorous Analysis

The statistical analysis of hyoscyamine hydrobromide dose-response curves is a multi-faceted process that requires a solid understanding of its pharmacology, meticulous experimental execution, and appropriate statistical modeling. By following the principles outlined in this guide, researchers can generate high-quality, reliable data that will support informed decision-making in drug development and research. The comparative analysis with other anticholinergics provides a crucial context for evaluating the unique therapeutic potential of hyoscyamine hydrobromide.

References

  • Grainger, S. L., & Smith, S. E. (1983). Dose-response relationships of intravenous hyoscine butylbromide and atropine sulphate on heart rate in healthy volunteers. British Journal of Clinical Pharmacology, 16(6), 623–626. [Link]

  • Pediatric Oncall. (n.d.). Hyoscyamine. Drug Index. [Link]

  • intactone. (2023, December 8). Important Differences between Hyoscine and Hyoscyamine. [Link]

  • Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549–560. [Link]

  • Drugs.com. (2025, September 24). Hyoscyamine Patient Tips: 7 things you should know. [Link]

  • Clissold, S. P., & Heel, R. C. (1985). Transdermal hyoscine (scopolamine). A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 29(3), 189–207. [Link]

  • Dr.Oracle. (2025, May 20). What is the effect of Hyoscyamine (anticholinergic medication)? [Link]

  • Golding, J. F., & Stott, J. R. (2014). The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function. British Journal of Clinical Pharmacology, 77(3), 444–454. [Link]

  • Adler, D. G., Chand, B., Conway, J. D., & Tokar, J. L. (2011). Sublingual L-hyoscyamine for duodenal antimotility during ERCP: a prospective randomized double-blinded study. Gastrointestinal Endoscopy, 74(2), 318–323. [Link]

  • Drugs.com. (n.d.). Atropine vs Hyoscyamine Comparison. [Link]

  • Drugs.com. (2025, November 10). Hyoscyamine Dosage Guide + Max Dose, Adjustments. [Link]

  • eDrug. (2016, October 9). Hyoscine. [Link]

  • Drugs.com. (n.d.). Hyoscyamine and Scopolamine Interactions. [Link]

  • Pediatric Oncall. (n.d.). Scopolamine. Drug Index. [Link]

  • Grainger, S. L., & Smith, S. E. (1983). Dose-response relationships of intravenous hyoscine butylbromide and atropine sulphate on heart rate in healthy volunteers. British Journal of Clinical Pharmacology, 16(6), 623–626. [Link]

  • Wikipedia. (n.d.). Scopolamine. [Link]

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. [Link]

  • Mirakhur, R. K. (1978). Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers. British Journal of Anaesthesia, 50(6), 591–598. [Link]

  • U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. [Link]

  • GraphPad. (n.d.). Equation: log(agonist) vs. response -- Variable slope. Prism 10 Curve Fitting Guide. [Link]

  • U.S. Food and Drug Administration. (2022). Recommended In Vitro Studies. [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Bioavailability Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • McGrath, S. P., & Finney, D. J. (2010). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Journal of Agricultural, Biological, and Environmental Statistics, 15(4), 526–540. [Link]

  • U.S. Food and Drug Administration. (2025, August 18). FDA ICH M12 Drug-Drug Interaction Studies Webinar: In Vitro DDI Assessments. [Link]

  • UCLA Statistical Consulting. (n.d.). How can I generate a dose response curve SAS? SAS FAQ. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Fallahi-Sichani, M., & Honarnejad, S. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(4), e71. [Link]

  • Brendan Bioanalytics. (n.d.). Five Parameter Logistic and Four Parameter Logistic Curve Fitting of Asymmetric Assays. [Link]

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Safety Operating Guide

Hyoscyamine Hydrobromide: Lifecycle Management & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Hyoscyamine hydrobromide is a potent anticholinergic tropane alkaloid.[1] While not explicitly listed on the federal RCRA P-list (unlike its congeners nicotine or epinephrine), its high acute toxicity (GHS Category 2/3) mandates that it be managed with the rigor of an acutely hazardous substance.[2] Core Directive: DO NOT flush down drains. DO NOT dispose of in regular trash. DO NOT mix with oxidizers. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste vendor.

Chemical Profile & Hazard Identification

Rationale: Effective disposal requires understanding the stability and lethality of the compound. Hyoscyamine acts by competitively blocking muscarinic acetylcholine receptors. In a waste context, its environmental persistence and high potency mean that even small residues in "empty" containers pose a risk to downstream handlers.[2]

Table 1: Physicochemical & Toxicological Data

ParameterDataOperational Implication
CAS Number 306-03-6Use for waste profiling/manifesting.[2]
Molecular Formula

Nitrogen-bearing; requires specific incineration parameters to limit NOx.[2]
Solubility Soluble in water & alcoholHigh mobility in water systems; zero-tolerance for drain disposal.[2]
Stability Stable at room temp; hydrolyzes in strong baseChemical deactivation (hydrolysis) is possible but not recommended for lab-scale disposal due to reversibility risks.[2]
Acute Toxicity Oral LD50 (Rat): ~200–375 mg/kgClassified as Fatal/Toxic if swallowed (H300/H301).[2] Handle as high-hazard.
Target Organs CNS, Heart, Smooth MuscleExposure causes tachycardia, mydriasis, and delirium.[2]
Regulatory Framework & Waste Classification

Expert Insight: Many researchers mistakenly search for Hyoscyamine on the EPA’s P-list (Acutely Hazardous Wastes). It is not explicitly listed by name in 40 CFR 261.33. However, relying solely on this technicality is a safety failure.

  • Federal Status (RCRA): Typically regulated as Non-RCRA Regulated Hazardous Waste (unless it exhibits a characteristic like ignitability, which is rare for the salt form).

  • Best Practice Classification: Due to its high toxicity, treat it functionally as P-Listed equivalent .[2] This means triple-rinsing containers and collecting the rinsate as hazardous waste.[3]

  • State Regulations: In stricter states (e.g., California, Washington, Minnesota), it may be designated as "Extremely Hazardous Waste" based on LD50 criteria.[2] Always default to the strictest local standard.

Disposal Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" lifecycle for Hyoscyamine waste.

Hyoscyamine_Disposal Start Waste Generation (Expired or Excess Hyoscyamine) Assess Assessment: Is it Pure or Mixed? Start->Assess Pure Pure Substance / Stock Assess->Pure Solid/Stock Mixed Mixed Solutions (Buffers/Solvents) Assess->Mixed Diluted Container Primary Container Handling: Treat as P-List Equivalent Pure->Container Rinse Triple Rinse Container (Collect Rinsate as Waste) Container->Rinse Empty Bottles Label Labeling: 'Toxic - Hyoscyamine HBr' Container->Label Full Bottles Rinse->Label Rinsate Segregate Segregation: Separate from Oxidizers Mixed->Segregate Segregate->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Vendor Licensed Vendor Pickup Storage->Vendor Destruction High-Temp Incineration (>900°C) Vendor->Destruction

Figure 1: Decision logic for Hyoscyamine Hydrobromide waste streams, emphasizing the capture of container rinsates.

Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging

Causality: Hyoscyamine is an alkaloid.[4][5] Mixing it with strong oxidizers (e.g., nitric acid, peroxides) can cause exothermic reactions or degrade the molecule into unknown, potentially more hazardous byproducts.[2]

  • Solid Waste (Pure Powder):

    • Leave in the original manufacturer vial if possible.

    • If transferring, use a Wide-Mouth HDPE or Amber Glass jar.[2]

    • Do not double-bag in simple zip-lock bags; use a rigid secondary container to prevent puncture and dispersion.

  • Liquid Waste (Solutions):

    • Collect in a dedicated "Toxic Organic" waste stream.

    • Compatibility Check: Ensure the solvent base (e.g., Methanol, Water) is compatible with the waste container material.[2]

    • pH Check: Ensure pH is between 5–9. Extreme pH can weaken containers during storage.

  • Empty Containers (The "P-List" Standard):

    • Even if not legally required by the federal P-list, Triple Rinse the empty original container with a solvent capable of dissolving the residue (water or methanol).

    • Crucial: Pour the rinsate into the hazardous waste container, not down the sink. Deface the label only after rinsing.

Phase 2: Labeling

Self-Validating System: A label must communicate hazard without requiring a lookup.

  • Standard Tag: "Hazardous Waste."[3][6][7]

  • Chemical Name: Write "Hyoscyamine Hydrobromide" fully. Do not use abbreviations like "Hyo HBr."

  • Hazard Checkbox: Check "Toxic" or "Acute Toxin."

Phase 3: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Keep container closed at all times except when adding waste (EPA requirement).

  • Ensure secondary containment (bin/tray) can hold 110% of the volume of the largest container.

Emergency Spill Response

Rationale: Because Hyoscyamine is a powder, it disperses easily in air currents (HVAC), posing an inhalation risk which is rapidly systemic.[2]

  • Evacuate & Isolate: If a spill >100mg occurs outside a fume hood, evacuate the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and a NIOSH N95 or P100 respirator .[2] Safety goggles are mandatory (mydriasis risk).

  • Containment: Cover the spill with damp paper towels (to prevent dust generation) or use a dedicated spill pillow.

  • Decontamination: Clean the area with a soap/water solution. Hyoscyamine is water-soluble.[1][2]

  • Disposal: All cleanup materials (towels, gloves) must be bagged and disposed of as hazardous chemical waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 644086, Hyoscyamine hydrobromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][2]

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A Comprehensive Guide to Personal Protective Equipment for Handling Hyoscyamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Hyoscyamine hydrobromide. Our goal is to furnish you with a procedural, step-by-step framework that not only ensures your safety but also enhances the integrity of your work. By moving beyond mere product provision, we aim to be your trusted partner in laboratory safety and chemical handling.

Hyoscyamine hydrobromide, a potent anticholinergic agent, requires meticulous handling to prevent accidental exposure. As an alkaloid, it can exert significant physiological effects even in small quantities. The primary routes of occupational exposure are inhalation of airborne particles and dermal absorption. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental protocol.

The Foundation of Safety: Hazard Assessment and Control Hierarchy

Before any handling of Hyoscyamine hydrobromide, a thorough risk assessment is paramount. This assessment should inform the selection of controls, following the hierarchy of control, which prioritizes engineering and administrative controls over PPE.

  • Engineering Controls: These are the first line of defense. Whenever possible, handle Hyoscyamine hydrobromide within a certified chemical fume hood or a powder containment hood to minimize airborne particulate exposure.

  • Administrative Controls: These include establishing standard operating procedures (SOPs), providing comprehensive training on the hazards of Hyoscyamine hydrobromide, and ensuring proper labeling and storage.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with engineering and administrative controls.

Selecting the Appropriate Personal Protective Equipment

The selection of PPE depends on the specific procedure being performed and the potential for exposure. The following table summarizes the recommended PPE for handling Hyoscyamine hydrobromide in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions from powder Safety goggles with side shields or a face shieldDouble-gloving with nitrile or neoprene glovesDisposable gown or lab coat with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Handling solutions of Hyoscyamine hydrobromide Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot typically required if handled in a fume hood
Cleaning spills Safety goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter
Causality Behind PPE Choices:
  • Eye and Face Protection: Hyoscyamine hydrobromide powder can easily become airborne and cause severe eye irritation. Safety goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face, especially during weighing and spill cleanup.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a variety of chemicals.[1] Double-gloving is recommended when handling the potent powder to provide an extra barrier and allow for safe removal of the outer glove if it becomes contaminated. For extensive spill cleanup, more robust gloves like butyl rubber are advised.[1]

  • Body Protection: A disposable gown or a lab coat with tight-fitting cuffs prevents the powder from settling on clothing and skin.[2] A chemical-resistant apron is crucial during spill cleanup to protect against splashes of concentrated solutions.

  • Respiratory Protection: The primary hazard when working with powdered Hyoscyamine hydrobromide is the inhalation of fine particles. A NIOSH-approved N95 respirator is the minimum requirement to filter out these particulates.[3][4] For spills involving volatile solvents, a respirator with combination cartridges is necessary to protect against both particulates and chemical vapors.[3]

Procedural, Step-by-Step Guidance for PPE Usage

A self-validating system for PPE protocols is one where each step is designed to minimize the risk of contamination.

Donning PPE: A Deliberate Approach

The order in which you put on PPE is critical to prevent contamination of the clean items.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[5][6]

  • Gown/Lab Coat: Don the gown or lab coat, ensuring it is fully fastened.[7]

  • Respirator/Mask: If required, put on the respirator, ensuring a proper fit-check is performed according to OSHA guidelines.[3][7]

  • Eye Protection: Put on safety goggles or a face shield.[7]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.[2]

PPE_Donning_Workflow Start Start: Clean Hands Gown 1. Don Gown/Lab Coat Start->Gown Respirator 2. Don Respirator (if needed) Gown->Respirator Eyes 3. Don Eye Protection Respirator->Eyes Gloves 4. Don Gloves (Double) Eyes->Gloves End Ready for Work Gloves->End

Caption: PPE Donning Sequence

Doffing PPE: The Art of Safe Removal

The removal of PPE is a high-risk activity for self-contamination. The goal is to touch contaminated surfaces as little as possible.

  • Gloves (Outer Pair): If double-gloved, remove the outer, more contaminated pair.

  • Gown and Gloves (Inner Pair): Remove the gown and the inner pair of gloves together. Roll the gown inward, ensuring the contaminated outer surface is contained. Dispose of them in a designated hazardous waste container.[7]

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the straps, not the front.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[5][6]

PPE_Doffing_Workflow Start Start: Contaminated Area Gloves1 1. Remove Outer Gloves Start->Gloves1 GownGloves2 2. Remove Gown & Inner Gloves Gloves1->GownGloves2 HandHygiene1 3. Hand Hygiene GownGloves2->HandHygiene1 Eyes 4. Remove Eye Protection HandHygiene1->Eyes Respirator 5. Remove Respirator Eyes->Respirator HandHygiene2 6. Final Hand Hygiene Respirator->HandHygiene2 End Safe HandHygiene2->End

Caption: PPE Doffing Sequence

Operational and Disposal Plans

Proper disposal of contaminated materials is as crucial as safe handling.

Waste Segregation and Disposal
  • Contaminated PPE: All disposable PPE, including gowns, gloves, and masks, should be placed in a clearly labeled hazardous waste container.[8]

  • Unused Hyoscyamine Hydrobromide: Unused or expired product should be disposed of as hazardous pharmaceutical waste, in accordance with EPA and local regulations.[9] Do not dispose of it down the drain.[10]

  • Empty Containers: Empty containers that held Hyoscyamine hydrobromide powder should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

  • Spill Cleanup Materials: All materials used to clean up a spill of Hyoscyamine hydrobromide should be placed in a sealed container and disposed of as hazardous waste.[8]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent further spread.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain and Clean: For a powder spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an appropriate absorbent material. Clean the area with a suitable decontaminating solution.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Conclusion

Handling Hyoscyamine hydrobromide safely requires a multi-faceted approach that prioritizes understanding the risks, implementing robust engineering and administrative controls, and meticulously following proper PPE protocols. This guide provides a framework for developing your laboratory-specific procedures. Always consult your institution's safety office and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information. By integrating these practices into your daily workflow, you can ensure a safe and productive research environment.

References

  • Centers for Disease Control and Prevention. (2022, October 3). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. National Institute for Occupational Safety and Health. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]

  • Centers for Disease Control and Prevention. (2020, September 16). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations. [Link]

  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. [Link]

  • National Institute of Standards and Technology. (2024, September 27). SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. [Link]

  • Stericycle. (2025, June 18). Medication & Pharmaceutical Waste Disposal Explained. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Westlab. (2021, March 30). PPE – The Correct Procedures. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.